(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
Description
Properties
IUPAC Name |
methyl (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8-4-5(9)3-6(8)7(10)11-2/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOHENGSJXRMSW-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester synthesis pathway
An In-Depth Technical Guide to the Synthesis of (2S, 4R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
Executive Summary
(2S, 4R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is a valuable chiral building block in medicinal chemistry and drug development. Its structure, derived from the naturally occurring amino acid hydroxyproline, offers a conformationally constrained scaffold that is leveraged to enhance the pharmacological properties of peptides and small molecules, such as improving enzymatic stability and bioavailability.[1] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, designed for researchers and drug development professionals. The presented strategy is a robust, two-stage process commencing from the commercially available and inexpensive starting material, (2S, 4R)-4-hydroxy-L-proline. The synthesis involves an initial Fischer-Speier esterification to protect the carboxyl group, followed by a highly efficient, sulfonamide-directed N-methylation of the proline nitrogen. This document elucidates the mechanistic rationale behind each step, provides detailed, field-tested experimental protocols, and includes methods for characterization to ensure a reliable and reproducible synthesis.
Introduction
The incorporation of modified amino acids is a cornerstone of modern peptide and peptidomimetic design. N-methylation, in particular, is a critical modification that can profoundly alter a peptide's conformational landscape and its resistance to proteolytic degradation.[1][2] The target molecule, (2S, 4R)-1-Methyl-4-hydroxy-L-proline Methyl Ester, combines the structural rigidity of the proline ring with the functional handle of a hydroxyl group and the steric and electronic effects of N-methylation. This unique combination makes it an important intermediate for synthesizing complex molecules, including neuroexcitatory kainoids, antifungal agents, and various peptide analogues.[3]
The synthetic approach detailed herein is designed for efficiency, stereochemical integrity, and scalability. It proceeds via two primary transformations:
-
Carboxyl Group Protection: Conversion of the carboxylic acid of (2S, 4R)-4-hydroxy-L-proline into a methyl ester. This step prevents unwanted side reactions in the subsequent N-methylation step.
-
Pyrrolidine N-Methylation: Introduction of a methyl group onto the secondary amine of the proline ring.
This pathway is chosen for its high efficiency and the well-established nature of each reaction, minimizing potential for side-product formation and ensuring high yields of the desired stereoisomer.
Part 1: Synthesis of Intermediate: (2S, 4R)-4-Hydroxypyrrolidine-2-carboxylate Hydrochloride
The first stage of the synthesis is the esterification of the starting material, trans-4-Hydroxy-L-proline. The Fischer-Speier esterification, conducted under acidic conditions, is the method of choice.
Principle and Rationale
This reaction utilizes a simple alcohol (methanol) in the presence of a strong acid catalyst. Thionyl chloride (SOCl₂) or acetyl chloride is added directly to methanol, which generates anhydrous HCl in situ. This offers two key advantages:
-
Catalysis: The generated HCl protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.
-
Amine Protection: The secondary amine of the proline ring is protonated to form an ammonium salt. This deactivates the amine, preventing it from acting as a competing nucleophile and participating in side reactions such as intermolecular amide formation.
The reaction is driven to completion by using a large excess of methanol as the solvent. The final product is isolated as a stable hydrochloride salt, which is typically a crystalline solid that can be easily purified.[4]
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (100 mL). Cool the flask to 0 °C in an ice-water bath.
-
Acid Chloride Addition: Slowly add acetyl chloride (7.6 mL, 107 mmol) or thionyl chloride (8.3 mL, 114 mmol) dropwise to the cooled methanol. Caution: This reaction is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Substrate Addition: Once the addition is complete and the solution has cooled, add (2S, 4R)-4-hydroxy-L-proline (10.0 g, 76.2 mmol) to the acidic methanol solution.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approximately 65 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the volume of the solvent in vacuo using a rotary evaporator. Add diethyl ether (~150 mL) to the concentrated residue to precipitate the product.
-
Purification: Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford (2S, 4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride.[4]
Data and Characterization
| Parameter | Expected Value |
| Product Name | (2S, 4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride |
| Synonym | trans-4-Hydroxy-L-proline methyl ester hydrochloride[5] |
| Appearance | White crystalline solid |
| Yield | >90% |
| ¹H NMR (DMSO-d₆) | Key signals include a singlet for the methyl ester protons around 3.75 ppm.[6] |
Part 2: N-Methylation of the Proline Ring Intermediate
The second stage involves the methylation of the secondary amine. Direct methylation with reagents like methyl iodide can be challenging due to the risk of over-alkylation to form a quaternary ammonium salt.[7] A more controlled and efficient strategy is the sulfonamide-directed N-methylation, based on the work of Fukuyama, Miller, Scanlan, and later refined by Biron and Kessler.[2][8]
Mechanistic Rationale
This robust, three-step sequence provides high yields and avoids common pitfalls of N-methylation.
-
N-Sulfonylation: The free amine of the proline ester intermediate is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). The resulting sulfonamide (R₂N-SO₂Ar) has a significantly more acidic N-H proton compared to the original amine.
-
N-Methylation: The increased acidity allows for easy deprotonation of the nitrogen using a mild, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting anion is then methylated with a reagent such as dimethyl sulfate.[8] This method is highly selective for mono-methylation.
-
Deprotection: The o-NBS protecting group is selectively cleaved under mild conditions using a nucleophilic thiol (e.g., thiophenol) and a base like potassium carbonate, yielding the final N-methylated product.
dot graph "Sulfonamide_Directed_N_Methylation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Workflow for the Sulfonamide-Directed N-Methylation.
Recommended Experimental Protocol
Step 2a: N-Sulfonylation with o-NBS-Cl
-
The (2S, 4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride from Part 1 is first neutralized to the free amine. Dissolve the salt in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Dissolve the resulting free amine (1 eq.) in N-Methyl-2-pyrrolidone (NMP). Add 2,4,6-collidine (2.5 eq.).[2]
-
Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (1.1 eq.) in NMP dropwise at room temperature.[2]
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the N-(o-NBS)-protected intermediate, which can often be used in the next step without further purification.
Step 2b: N-Methylation
-
Dissolve the N-(o-NBS)-proline ester from the previous step (1 eq.) in anhydrous dimethylformamide (DMF) and cool to 0 °C.
-
Add DBU (1.5 eq.) dropwise, followed by dimethyl sulfate (1.5 eq.). Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care using appropriate personal protective equipment.
-
Stir the reaction at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[8]
-
Quench the reaction by adding water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is the N-methylated, N-sulfonylated proline ester.
Step 2c: o-NBS Deprotection
-
Dissolve the crude product from Step 2b (1 eq.) in DMF.
-
Add potassium carbonate (3 eq.) and thiophenol (2 eq.).
-
Stir the mixture at room temperature for 2-3 hours until the yellow color of the solution fades.
-
Dilute with water and extract with ethyl acetate. Wash the organic layer thoroughly with 1M NaOH to remove thiophenol, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by silica gel column chromatography to obtain the pure (2S, 4R)-1-Methyl-4-hydroxy-L-proline Methyl Ester.
Final Product Data
| Parameter | Expected Value |
| Product Name | (2S, 4R)-1-Methyl-4-hydroxy-L-proline Methyl Ester |
| Appearance | Colorless to pale yellow oil |
| Overall Yield | 70-85% over 3 steps |
| Key ¹H NMR Signals | Appearance of a new singlet for the N-methyl group (~2.4-2.8 ppm) and disappearance of the N-H proton signal. |
| Mass Spectrometry | ESI-MS should show [M+H]⁺ corresponding to the molecular weight (C₇H₁₃NO₃). |
Overall Synthesis Workflow
The complete synthetic pathway is a streamlined and efficient process for converting a simple, natural amino acid into a valuable, modified derivative suitable for advanced applications in drug discovery and chemical biology.
dot graph "Overall_Synthesis_Pathway" { layout=dot; rankdir="LR"; graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
}
Caption: Overall schematic for the synthesis of the target compound.
Conclusion
This guide details a reliable and high-yielding synthetic route to (2S, 4R)-1-Methyl-4-hydroxy-L-proline Methyl Ester. By employing a Fischer-Speier esterification followed by a robust sulfonamide-directed N-methylation protocol, this pathway ensures excellent control over the chemical transformations while preserving the critical stereochemistry of the molecule. The provided protocols are based on established and peer-reviewed methodologies, offering a clear and reproducible guide for researchers in the field. The final compound is a versatile building block, and its efficient synthesis is a key enabling step for its broader application in the development of novel therapeutics.
References
- Giralt, E., et al. (2001). Synthetic Studies on L-Proline and (4R)
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Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis) - MDPI. Molecules. [Link]
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Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]
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An, B., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(27), 8513–8522. [Link]
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Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. [Link]
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Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110. [Link]
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Papaioannou, D., et al. (1990). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. ResearchGate. [Link]
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Di Gioia, M. L., et al. (2005). An Efficient Preparation of N-methyl-alpha-amino Acids From N-nosyl-alpha-amino Acid Phenacyl Esters. Tetrahedron Letters, 46(49), 8539–8542. [Link]
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Liu, J., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Synthetic and Systems Biotechnology, 6(2), 75–84. [Link]
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D'hooghe, M., & De Kimpe, N. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Society Reviews, 37(7), 1437–1454. [Link]
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Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). ResearchGate. [Link]
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Molbase. (n.d.). Synthesis of A. (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid methyl ester. Molbase. [Link]
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Scientific Laboratory Supplies. (n.d.). trans-4-Hydroxy-L-proline, >=99%. SLS. [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of trans-4-hydroxy- L -proline methyl ester. ResearchGate. [Link]
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de Oliveira, G. A., et al. (2018). N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes. Brazilian Journal of Medical and Biological Research, 51(10), e7488. [Link]
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UiTM Institutional Repository. (2022). A short synthesis of 4-hydroxypyrrolidine-2-one from tetramic acid intermediates. UiTM Institutional Repository. [Link]
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(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester CAS number and structure
An In-depth Technical Guide to (2S,4R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2S,4R)-1-Methyl-4-hydroxy-L-proline Methyl Ester (CAS No. 13135-69-8), a valuable chiral building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical identity, synthesis, analytical characterization, and applications, offering field-proven insights into its utility.
Core Compound Identity
(2S,4R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is a derivative of the naturally occurring amino acid trans-4-hydroxy-L-proline. The key structural modifications—N-methylation and C-terminal methyl esterification—significantly alter its physicochemical properties, making it a unique tool for chemical synthesis and drug design. The stereochemistry, inherited from the L-proline scaffold, is crucial for its application as a chiral auxiliary and in the synthesis of stereospecific molecules.
Chemical Structure:
biological activity of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
An In-Depth Technical Guide to the Biological Activity and Research Potential of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the proline scaffold, particularly its hydroxylated congeners, represents a cornerstone for the development of novel therapeutics. The rigid, five-membered ring of proline introduces conformational constraints into peptides and small molecules, a property that is invaluable for optimizing binding affinity and metabolic stability. The introduction of a hydroxyl group, as seen in 4-hydroxy-L-proline, further enhances its utility by providing a handle for additional functionalization and influencing the pyrrolidine ring pucker, which can be critical for molecular recognition.[1]
This guide focuses on a specific, yet underexplored, derivative: (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester . While direct, extensive biological data for this particular molecule is nascent, its structural components—the N-methylation and the methyl esterification of the (2S, 4R)-4-hydroxy-L-proline core—suggest a fascinating potential for biological activity. This document will serve as a technical primer, synthesizing information from closely related analogs to build a predictive framework for the biological relevance of this compound. We will delve into the established roles of the 4-hydroxy-L-proline scaffold, the known bioactivities of N-methylated and esterified derivatives, and provide detailed experimental protocols for synthesis and characterization, thereby equipping researchers with the foundational knowledge to explore the therapeutic promise of this intriguing molecule.
Table of Contents
-
The 4-Hydroxy-L-proline Scaffold: A Privileged Motif in Medicinal Chemistry
-
Deciphering the Biological Potential: Insights from Structurally Related Analogs
-
Postulated Biological Profile of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
-
Predicted Physicochemical Properties and their Implications
-
Hypothesized Mechanisms of Action
-
Potential Therapeutic Applications
-
-
Experimental Protocols: Synthesis and Characterization
-
Synthesis of trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride[8]
-
N-Methylation Strategies
-
Characterization and Quality Control
-
-
Future Research Directions
-
References
The 4-Hydroxy-L-proline Scaffold: A Privileged Motif in Medicinal Chemistry
Structural Significance and Conformational Control
The pyrrolidine ring of proline imposes significant conformational constraints on the peptide backbone, a feature that medicinal chemists exploit to design molecules with well-defined three-dimensional structures. The hydroxylation at the C4 position, yielding 4-hydroxy-L-proline (Hyp), further influences the ring's pucker (Cγ-exo or Cγ-endo), which in turn dictates the orientation of substituents and the overall molecular shape.[1] This conformational rigidity is crucial for optimizing interactions with biological targets such as enzymes and receptors.
Role in Collagen and Biological Systems
In nature, (2S, 4R)-4-hydroxy-L-proline is a critical component of collagen, the most abundant protein in mammals. It is formed through the post-translational modification of proline residues and is essential for the stability of the collagen triple helix. Beyond its structural role, hydroxyproline and its derivatives are involved in various cell signaling pathways, including the hypoxic response.[1]
A Versatile Building Block for Drug Design
The unique structural features and ready availability of 4-hydroxy-L-proline make it a valuable chiral building block for the synthesis of a wide array of bioactive molecules.[2][3][4][5] Its derivatives have been incorporated into therapeutics for cardiovascular and neurological disorders, as well as into peptides to enhance their stability and biological activity.[2]
Deciphering the Biological Potential: Insights from Structurally Related Analogs
Neuroactivity: The Case of N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP)
Significant insights into the potential biological activity of the N-methylated 4-hydroxyproline core come from studies on N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP). Research has demonstrated that NMP, a major bioactive compound isolated from Sideroxylon obtusifolium, exhibits notable anticonvulsant and neuroprotective properties.[6]
Key findings on NMP include: [6]
-
Reduction of Oxidative Stress: NMP has been shown to decrease the accumulation of reactive oxygen species (ROS) in astrocytes.
-
Mitochondrial Protection: It helps to preserve mitochondrial membrane potential, a critical factor in cell survival.
-
Modulation of Glial Activation: NMP can attenuate the overexpression of Glial Fibrillary Acidic Protein (GFAP), a marker of astrocyte activation, in response to neuronal injury.[6]
-
Neurotransmitter System Modulation: Some evidence suggests that the anticonvulsant effects of proline derivatives may be mediated through the GABAergic system.[6]
These findings strongly suggest that the N-methylated 4-hydroxyproline scaffold possesses intrinsic neuroprotective and neuromodulatory activity.
Enzyme Inhibition: Targeting Matrix Metalloproteinases
Derivatives of 4-hydroxy-L-proline have also been identified as inhibitors of matrix metalloproteinases (MMPs). For instance, trans-4-hydroxy-L-proline methyl ester hydrochloride has been reported to inhibit MMPs, enzymes that are involved in the degradation of the extracellular matrix and play a role in conditions such as restenosis.[7]
Postulated Biological Profile of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
Based on the evidence from structurally related compounds, we can construct a hypothesized biological profile for (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester.
Predicted Physicochemical Properties and their Implications
| Property | Predicted Characteristic | Implication for Biological Activity |
| Lipophilicity | Increased compared to 4-hydroxy-L-proline due to the N-methyl and methyl ester groups. | Enhanced ability to cross cell membranes, including the blood-brain barrier. |
| Hydrogen Bonding | The hydroxyl group remains a hydrogen bond donor and acceptor. | Potential for specific interactions with biological targets. |
| Metabolic Stability | The methyl ester may be susceptible to hydrolysis by esterases. | Could act as a prodrug, releasing the more polar N-methyl-4-hydroxy-L-proline. |
Hypothesized Mechanisms of Action
Given the neuroprotective effects of the closely related NMP, it is plausible that (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester could exhibit similar activities through the following mechanisms:
-
Antioxidant Effects: Scavenging of reactive oxygen species and protection against oxidative stress-induced cellular damage.
-
Mitochondrial Stabilization: Preservation of mitochondrial integrity and function.
-
Neuromodulation: Interaction with neurotransmitter systems, potentially the GABAergic or glutamatergic pathways.[6]
The following diagram illustrates a potential neuroprotective signaling pathway that could be modulated by this compound, based on the known effects of NMP.[6]
Caption: Hypothesized neuroprotective mechanism of action.
Potential Therapeutic Applications
The structural features and hypothesized biological activities of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester suggest its potential as a lead compound for the development of therapeutics in several areas:
-
Neurodegenerative Diseases: Its potential to mitigate oxidative stress and mitochondrial dysfunction makes it a candidate for research in conditions like Parkinson's or Alzheimer's disease.
-
Epilepsy and Seizure Disorders: Building on the anticonvulsant properties of related compounds, this molecule could be explored for its antiepileptic potential.[6]
-
Ischemic Injury: Its neuroprotective effects may be beneficial in the context of stroke or other ischemic events.
Experimental Protocols: Synthesis and Characterization
The synthesis of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester can be approached through a multi-step process starting from the commercially available trans-4-hydroxy-L-proline. The following protocols are based on established methods for the synthesis of related compounds.[8][9]
Synthesis of trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride[9]
This initial step involves the esterification of the carboxylic acid.
Materials:
-
(2S,4R)-4-hydroxy-2-pyrrolidine carboxylic acid hydrochloride
-
Methanol
-
Thionyl chloride
Procedure:
-
Dissolve (2S,4R)-4-hydroxy-2-pyrrolidine carboxylic acid hydrochloride in methanol and cool the solution to 0°C.
-
Slowly add thionyl chloride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then reflux overnight.
-
Concentrate the reaction mixture under reduced pressure to obtain the product as a white solid.
Caption: Workflow for the synthesis of the methyl ester.
N-Methylation Strategies
The subsequent N-methylation can be achieved through various methods, such as reductive amination or direct methylation with a methylating agent. A common approach involves reaction with formaldehyde and a reducing agent like sodium cyanoborohydride or formic acid (Eschweiler-Clarke reaction).
Characterization and Quality Control
The final product should be thoroughly characterized to confirm its identity and purity.
| Technique | Purpose |
| NMR Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and stereochemistry. |
| Mass Spectrometry | To determine the molecular weight. |
| Chiral HPLC | To assess the enantiomeric purity. |
| FT-IR Spectroscopy | To identify functional groups. |
Future Research Directions
The exploration of the biological activity of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is a promising area of research. Key future directions include:
-
In Vitro Biological Screening: The compound should be screened against a panel of receptors, enzymes, and ion channels, particularly those relevant to the central nervous system.
-
Cell-Based Assays: Evaluation of its neuroprotective effects in cell culture models of neurodegeneration and excitotoxicity.
-
In Vivo Studies: Assessment of its pharmacokinetic profile and efficacy in animal models of neurological disorders.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize biological activity and drug-like properties.
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(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester literature review
An In-Depth Technical Guide to (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling a Versatile Chiral Building Block
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester (CAS No: 13135-69-8) is a synthetically valuable derivative of the naturally occurring amino acid, trans-4-hydroxy-L-proline.[1] With a molecular formula of C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol , this compound occupies a strategic niche in medicinal chemistry and drug discovery.[2] Its structure, featuring a pyrrolidine ring with defined stereochemistry at three chiral centers, a hydroxyl group, a protected carboxylic acid (methyl ester), and a methylated amine, makes it a highly versatile intermediate.
This guide provides a technical overview of its synthesis, characterization, and core applications, grounded in established chemical principles. The insights herein are intended to empower researchers to effectively utilize this molecule in the design and synthesis of novel therapeutics and chemical probes. The parent carboxylic acid, N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, has demonstrated significant neuroprotective and anticonvulsant properties, highlighting the immense potential of its derivatives in CNS drug development.[3][4] The methyl ester described here serves as a key precursor, often enhancing lipophilicity for improved handling and cell permeability in initial biological screens before final deprotection to the active pharmaceutical ingredient (API).
PART 1: Synthesis and Manufacturing
The synthesis of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is a multi-step process that requires careful control of reaction conditions to preserve the inherent stereochemistry of the starting material, trans-4-hydroxy-L-proline. The most logical and field-proven approach involves a two-step sequence: 1) Fischer-Speier esterification of the carboxylic acid, followed by 2) reductive N-methylation of the secondary amine. This sequence is preferable to protecting the amine first, as many amine-protecting groups (like Boc) are sensitive to the acidic conditions required for esterification.[5]
Synthetic Workflow Diagram
Caption: A two-step synthetic route from trans-4-hydroxy-L-proline.
Step 1: Fischer-Speier Esterification
The initial step involves the conversion of the carboxylic acid functional group of trans-4-hydroxy-L-proline into its corresponding methyl ester. The use of thionyl chloride in methanol is a classic, high-yield method for this transformation.[6]
Experimental Protocol
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add methanol (250 mL) for every 10g of trans-4-hydroxy-L-proline.
-
Cooling: Cool the methanol to 0°C in an ice-water bath.
-
Reagent Addition: Slowly add thionyl chloride (1.5 equivalents) dropwise to the cold methanol under constant stirring. Causality: This exothermic reaction generates HCl in situ, which acts as the catalyst. Slow addition at 0°C is critical to control the exotherm and prevent side reactions.
-
Substrate Addition: Once the thionyl chloride addition is complete, add trans-4-hydroxy-L-proline (1.0 eq) portion-wise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically overnight).
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to yield a solid or semi-solid crude product, trans-4-hydroxy-L-proline methyl ester hydrochloride.[6][] This crude product is often of sufficient purity for the next step.
Step 2: Reductive N-Methylation (Eschweiler-Clarke Reaction)
The Eschweiler-Clarke reaction is an authoritative method for the methylation of primary or secondary amines that avoids the formation of quaternary ammonium salts. It uses formic acid as the reducing agent and formaldehyde as the source of the methyl group.
Experimental Protocol
-
Neutralization: Dissolve the crude hydrochloride salt from Step 1 in water and cool to 0°C. Slowly add a saturated solution of sodium bicarbonate until the pH is ~8-9 to generate the free-base amine. Extract the free-base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic phase with anhydrous sodium sulfate and concentrate in vacuo.
-
Reaction Setup: To a round-bottom flask, add the free-base intermediate, formic acid (2.5 eq), and formaldehyde (37% in water, 2.5 eq).
-
Heating: Heat the mixture to reflux (around 100°C) for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS. Mechanism Insight: The reaction proceeds via the formation of an iminium ion, which is then reduced by formate. The only byproduct is carbon dioxide, making for a clean reaction.
-
Workup and Purification: Cool the reaction mixture and carefully neutralize it with a base (e.g., saturated NaHCO₃ solution). Extract the final product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel to afford the pure (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester.
PART 2: Structural Elucidation and Characterization
Confirming the identity, purity, and stereochemical integrity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Physicochemical and Spectroscopic Data
The following tables summarize the key identifiers and expected analytical data for the title compound.
| Property | Value | Source |
| CAS Number | 13135-69-8 | |
| Molecular Formula | C₇H₁₃NO₃ | [1] |
| Molecular Weight | 159.18 g/mol | [2] |
| IUPAC Name | methyl (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylate | |
| Appearance | Colorless to Yellow Liquid or Semi-Solid | |
| Storage | Sealed in dry, room temperature |
| Analytical Technique | Expected Observations |
| ¹H NMR (CDCl₃, 500 MHz) | Predicted δ (ppm): ~4.2 (m, 1H, H-4), ~3.75 (s, 3H, OCH₃), ~3.2-3.4 (m, 1H, H-2), ~2.8-3.0 (m, 2H, H-5), ~2.4 (s, 3H, NCH₃), ~2.0-2.3 (m, 2H, H-3). |
| ¹³C NMR (CDCl₃, 125 MHz) | Predicted δ (ppm): ~174 (C=O), ~70 (C-4), ~68 (C-2), ~58 (C-5), ~52 (OCH₃), ~42 (NCH₃), ~39 (C-3). |
| Mass Spec (ESI+) | m/z: 160.09 [M+H]⁺ |
| FT-IR (thin film, cm⁻¹) | ~3400 (br, O-H), ~2950 (C-H), ~1740 (s, C=O ester), ~1170 (C-O). |
| Chiral HPLC | A single peak confirming enantiomeric and diastereomeric purity when compared to standards of other isomers. |
Note: NMR chemical shifts are predicted based on the analysis of structurally similar compounds and may vary slightly based on solvent and concentration.[8]
PART 3: Applications in Drug Discovery and Chemical Biology
The utility of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester stems from its identity as a constrained, chiral scaffold. It serves primarily as an advanced intermediate for more complex molecular targets.
Intermediate for Neuroprotective Agents
The corresponding carboxylic acid, N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), is a bioactive compound isolated from Sideroxylon obtusifolium.[3] Research has shown that NMP protects astrocytes from injury induced by the convulsant agent pilocarpine. The methyl ester is the direct, protected precursor to this active molecule.
Proposed Mechanism of Action for NMP
Studies on NMP suggest a multi-faceted neuroprotective mechanism:
-
Reduction of Oxidative Stress: NMP significantly reduces the accumulation of cytoplasmic reactive oxygen species (ROS).[3][4]
-
Mitochondrial Protection: It prevents pilocarpine-induced depolarization of the mitochondrial membrane potential.[4]
-
Modulation of Astrocyte Biomarkers: The compound mitigates the overexpression of Glial Fibrillary Acidic Protein (GFAP) and Voltage-Dependent Anion Channel-1 (VDAC-1), which are indicators of astrocyte dysfunction and reactivity.[3]
Caption: Proposed neuroprotective mechanism of the active acid, NMP.
Scaffold in Peptide and Peptidomimetic Synthesis
Incorporating non-natural amino acids like this proline derivative is a key strategy in modern peptide design. The trans-4-hydroxyproline scaffold is a well-established building block for creating peptides and peptidomimetics with enhanced structural stability and biological activity.[9][10] The N-methylation provides resistance to enzymatic degradation, while the hydroxyl group offers a site for further functionalization. As a protected monomer, (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is ideal for use in solid-phase or solution-phase peptide synthesis after appropriate activation.[11]
Chiral Building Block for Small Molecules
Beyond peptides, the compound serves as a versatile chiral pool starting material. The defined stereochemistry and multiple functional groups can be manipulated to construct complex, enantiomerically pure small molecules. For instance, the hydroxyl group can be inverted or displaced to install other functionalities, a common strategy in the synthesis of proline-based enzyme inhibitors and other targeted therapeutics.[10][12]
Conclusion
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is more than a simple catalog chemical; it is a precisely engineered tool for advanced chemical synthesis. Its robust and scalable synthetic route, combined with its strategic functionalization, makes it an invaluable intermediate. For researchers in drug discovery, particularly in the fields of neuro-therapeutics and peptide engineering, this compound provides a reliable starting point for building novel molecular architectures with significant therapeutic potential. Its direct lineage to the bioactive NMP underscores its relevance and positions it as a key asset in the development of next-generation therapies.
References
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PrepChem.com. Synthesis of L-proline, methyl ester. [Link]
-
BuyersGuideChem. (R)-1-Methyl-4-hydroxy-L-proline methyl ester | 13135-69-8. [Link]
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Chen, R. R., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Synthetic and Systems Biotechnology. [Link]
-
MySkinRecipes. (4R)-4-Hydroxy-1-methyl-L-proline. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). [Link]
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PubChem, National Institutes of Health. L-Hydroxyproline. [Link]
- Google Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
-
Smith, J. A., et al. (2011). Studies on the Synthesis of cis-4-Hydroxy-l-proline. Australian Journal of Chemistry. [Link]
-
Leal, L. K. A. M., et al. (2018). N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes. Brazilian Journal of Medical and Biological Research. [Link]
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The Royal Society of Chemistry. Supporting Information A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. [Link]
-
Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
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- 4. benchchem.com [benchchem.com]
- 5. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
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An In-depth Technical Guide to (2S, 4R)-1-Methyl-4-hydroxy-L-proline Methyl Ester: From Natural Precursors to a Versatile Synthetic Building Block
This guide provides a comprehensive overview of (2S, 4R)-1-Methyl-4-hydroxy-L-proline Methyl Ester, a proline derivative of significant interest in medicinal chemistry and drug development. We will delve into its discovery, tracing its roots to naturally occurring amino acids, and provide detailed synthetic pathways, characterization data, and an exploration of its biological significance and applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their work.
Introduction and Historical Context
The story of (2S, 4R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is not one of a singular discovery but rather an evolution from the study of naturally occurring, non-proteinogenic amino acids. Its core structure is derived from L-Hydroxyproline, a critical component of collagen, the most abundant protein in mammals. The "trans-4" configuration of the hydroxyl group is the most common isomer found in nature[1].
Nature also provides the N-methylated precursor, N-methyl-(2S,4R)-trans-4-hydroxy-L-proline. This compound has been isolated from various plant species, such as those in the genus Tamarix, where it accumulates in response to salt stress, and in Sideroxylon obtusifolium, a plant used in Brazilian folk medicine[2]. The inherent biological relevance of these parent compounds has driven interest in their synthetic derivatives for use as research tools and chiral building blocks in drug discovery. The methyl ester form, in particular, enhances solubility and reactivity in organic synthesis, making it a valuable intermediate[].
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of the target compound and its immediate precursors is presented below.
| Property | (2S, 4R)-4-Hydroxy-L-proline | (2S, 4R)-4-Hydroxy-L-proline Methyl Ester Hydrochloride | (2S, 4R)-1-Methyl-4-hydroxy-L-proline Methyl Ester |
| Molecular Formula | C5H9NO3 | C6H12ClNO3 | C7H13NO3 |
| Molecular Weight | 131.13 g/mol [1] | 181.62 g/mol [] | 159.19 g/mol |
| Appearance | White crystalline powder[1] | White or off-white crystalline powder[] | Not specified (likely an oil or low-melting solid) |
| Melting Point | 274 °C[1] | 161-172 °C[] | Not available |
| Boiling Point | Decomposes[1] | 247.2°C at 760 mmHg[] | Not available |
| CAS Number | 51-35-4 | 40216-83-9 | 13135-69-8[4] |
Note: Experimental data for the final product is limited in publicly available literature; some properties are inferred from related compounds.
Synthesis and Methodologies
The synthesis of (2S, 4R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is a multi-step process that begins with the readily available (2S, 4R)-4-Hydroxy-L-proline. The overall synthetic strategy involves two key transformations: esterification of the carboxylic acid and N-methylation of the secondary amine. The order of these steps can be varied, but a common approach is to first perform the esterification.
Synthetic Workflow
The logical flow for the synthesis is outlined below. It is a self-validating system where the successful isolation and characterization of each intermediate confirms the efficacy of the previous step before proceeding.
Caption: Synthetic workflow for (2S, 4R)-1-Methyl-4-hydroxy-L-proline Methyl Ester.
Detailed Experimental Protocols
The following protocols are compiled based on established methodologies for the synthesis of proline derivatives.
Step 1: Synthesis of (2S, 4R)-4-Hydroxy-L-proline Methyl Ester Hydrochloride
This step employs a classic Fischer esterification, where the amino acid is heated in methanol with an acid catalyst. The use of acetyl chloride or thionyl chloride in methanol is a common and effective method as it generates HCl in situ to catalyze the reaction.
-
Materials:
-
(2S, 4R)-4-Hydroxy-L-proline (10 g, 76.2 mmol)
-
Methanol (100 mL)
-
Acetyl chloride (7.6 mL, 107 mmol)
-
Diethyl ether
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add methanol (70 mL).
-
Slowly add acetyl chloride to the methanol. Caution: The reaction is exothermic.
-
Add (2S, 4R)-4-Hydroxy-L-proline to the methanolic HCl solution.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Prepare a fresh solution of acetyl chloride (3 mL) in methanol (30 mL) and add it to the reaction mixture.
-
Continue to reflux for an additional 3 hours to drive the reaction to completion.
-
Cool the reaction to room temperature.
-
Slowly add diethyl ether (~750 mL) to precipitate the product.
-
Filter the resulting colorless crystals and dry under vacuum to afford (2S, 4R)-4-Hydroxy-L-proline Methyl Ester Hydrochloride[5].
-
-
Causality and Insights: Driving the equilibrium of the Fischer esterification towards the product is achieved by using a large excess of methanol and by the in situ generation of HCl which also protonates the amine, preventing side reactions. The second addition of the acetyl chloride/methanol solution ensures complete conversion of the starting material.
Step 2: Synthesis of (2S, 4R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
This step involves the N-methylation of the intermediate ester. A variety of methylating agents can be used, with methyl iodide or dimethyl sulfate being common choices. A base is required to deprotonate the secondary amine, making it nucleophilic.
-
Materials:
-
(2S, 4R)-4-Hydroxy-L-proline Methyl Ester Hydrochloride (from Step 1)
-
A suitable solvent (e.g., Tetrahydrofuran or Dichloromethane)
-
A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine)
-
Methyl iodide
-
-
Procedure:
-
Suspend (2S, 4R)-4-Hydroxy-L-proline Methyl Ester Hydrochloride in the chosen solvent.
-
Add the base (2.2 equivalents) to neutralize the hydrochloride salt and deprotonate the amine.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the ammonium salt by-product.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final product.
-
-
Causality and Insights: The choice of a non-nucleophilic base is critical to prevent it from reacting with the methyl iodide. Using a slight excess of the base ensures complete deprotonation of the amine. The reaction is typically run at room temperature to avoid over-methylation or other side reactions.
Biological Activity and Potential Applications
While the direct biological activity of the methyl ester derivative is not extensively documented, the known properties of its parent compound, N-methyl-(2S,4R)-trans-4-hydroxy-L-proline, provide strong indications of its potential utility.
Anti-Inflammatory and Neuroprotective Effects
Research has shown that N-methyl-(2S,4R)-trans-4-hydroxy-L-proline exhibits potent anti-inflammatory properties. Studies have demonstrated its ability to inhibit key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2)[2]. This is achieved, in part, through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway[2].
The proposed mechanism involves the prevention of the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes like TNF-α and COX-2. This activity suggests that (2S, 4R)-1-Methyl-4-hydroxy-L-proline Methyl Ester could serve as a valuable scaffold for the development of novel anti-inflammatory and neuroprotective agents.
Caption: Proposed mechanism of action via inhibition of the NF-κB signaling pathway.
Applications in Drug Development and Peptide Chemistry
As a chiral building block, this compound is valuable in the synthesis of complex molecules. Proline and its derivatives are frequently used to introduce conformational constraints into peptides and small molecules, which can enhance their biological activity and metabolic stability[][6]. The specific stereochemistry and functional groups of (2S, 4R)-1-Methyl-4-hydroxy-L-proline Methyl Ester make it a useful starting material for creating novel peptidomimetics and other pharmaceutically active compounds.
Conclusion
(2S, 4R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is a synthetically accessible and versatile derivative of a naturally occurring amino acid. While its own discovery is intertwined with the broader exploration of proline analogs, its importance as a research tool and synthetic intermediate is clear. The biological activity of its parent compound suggests significant potential for this molecule in the development of new therapeutics, particularly in the areas of inflammation and neuroprotection. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable chemical entity in their scientific endeavors.
References
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PrepChem.com. Synthesis of A. (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid methyl ester. Available at: [Link]
-
BuyersGuideChem. (R)-1-Methyl-4-hydroxy-L-proline methyl ester | 13135-69-8. Available at: [Link]
-
PubChem. L-Hydroxyproline. National Center for Biotechnology Information. Available at: [Link]
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- 5. prepchem.com [prepchem.com]
- 6. N-Carbobenzoxy-4-trans-hydroxy-L-proline Methyl Ester | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic and Structural Elucidation of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester: A Technical Guide
Introduction
(R)-1-Methyl-4-hydroxy-L-proline methyl ester, with the CAS Number 13135-69-8, is a chiral building block of significant interest in medicinal chemistry and drug development.[1][2] Its rigid pyrrolidine scaffold, derived from the naturally occurring amino acid hydroxyproline, provides a valuable template for the design of novel therapeutics, including enzyme inhibitors and peptide mimetics. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are intended to serve as a comprehensive resource for researchers and scientists engaged in the synthesis, characterization, and application of proline derivatives.
The molecular formula for (R)-1-Methyl-4-hydroxy-L-proline methyl ester is C₇H₁₃NO₃, and it has a molecular weight of 159.19 g/mol .[3] The purity of commercially available samples is typically around 98%.[2][3]
Molecular Structure and Stereochemistry
The structure of (R)-1-Methyl-4-hydroxy-L-proline methyl ester is characterized by a five-membered pyrrolidine ring with four stereocenters. The "(R)" designation at the C4 position indicates the trans configuration of the hydroxyl group relative to the carboxyl group at C2. The "L-proline" component specifies the (S) configuration at the C2 alpha-carbon.
Figure 1: 2D structure of (2S,4R)-Methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (OH and any residual NH).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A typical range of -2 to 12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Predicted ¹H NMR Spectral Data:
The following table outlines the expected chemical shifts (δ) and multiplicities for the protons in (R)-1-Methyl-4-hydroxy-L-proline methyl ester, based on data from analogous compounds. The presence of the N-methyl group is expected to cause a downfield shift of adjacent protons compared to the non-methylated analog.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 (α-proton) | 3.2 - 3.4 | dd | ~8, 4 |
| H3a, H3b | 2.0 - 2.3 | m | - |
| H4 (β-proton to OH) | 4.3 - 4.5 | m | - |
| H5a, H5b | 2.9 - 3.2 | m | - |
| N-CH₃ | 2.3 - 2.5 | s | - |
| O-CH₃ | 3.7 - 3.8 | s | - |
| OH | Variable (broad singlet) | br s | - |
Interpretation:
-
The α-proton (H2) is expected to appear as a doublet of doublets due to coupling with the two diastereotopic protons at C3.
-
The protons on the pyrrolidine ring (H3, H4, H5) will exhibit complex multiplets due to geminal and vicinal couplings.
-
The N-methyl (N-CH₃) and ester methyl (O-CH₃) protons will each appear as sharp singlets as they have no adjacent protons to couple with.
-
The chemical shift of the hydroxyl proton (OH) is solvent-dependent and may appear as a broad singlet.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration may be beneficial.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A typical range of 0 to 200 ppm.
-
-
Data Processing: Similar to ¹H NMR, including Fourier transformation and baseline correction.
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 (α-carbon) | 65 - 70 |
| C3 | 38 - 42 |
| C4 | 68 - 72 |
| C5 | 55 - 60 |
| C=O (ester) | 172 - 175 |
| N-CH₃ | 40 - 45 |
| O-CH₃ | 51 - 53 |
Interpretation:
-
The ester carbonyl carbon (C=O) will be the most downfield signal.
-
The carbons bearing heteroatoms (C2, C4, C5, N-CH₃, O-CH₃ ) will appear in the midfield region.
-
The C3 methylene carbon will be the most upfield signal among the ring carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
ATR (Attenuated Total Reflectance): Place the sample directly on the ATR crystal.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
Predicted Characteristic IR Absorption Bands:
Based on the functional groups present, the following absorption bands are expected in the IR spectrum of (R)-1-Methyl-4-hydroxy-L-proline methyl ester. Data from N-Boc-trans-4-hydroxy-L-proline methyl ester can be used as a reference.[1]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3400 - 3200 | O-H stretch (hydroxyl group) | Broad, Strong |
| 2950 - 2850 | C-H stretch (aliphatic) | Medium-Strong |
| 1750 - 1730 | C=O stretch (ester carbonyl) | Strong |
| 1200 - 1000 | C-O stretch (ester and alcohol) | Strong |
| 1100 - 1000 | C-N stretch (tertiary amine) | Medium |
Interpretation:
-
A broad, strong band in the region of 3400-3200 cm⁻¹ is a clear indicator of the hydroxyl (O-H) group .
-
The strong, sharp peak around 1740 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch .
-
The presence of aliphatic C-H stretches below 3000 cm⁻¹ confirms the hydrocarbon framework.
-
The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to C-O and C-N stretching, as well as various bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which would lead to more extensive fragmentation.
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
Predicted Mass Spectrum:
-
Molecular Ion: The expected exact mass of the protonated molecule [C₇H₁₃NO₃ + H]⁺ is approximately 160.0968 m/z. The observation of this ion would confirm the molecular weight of the compound.
Predicted Fragmentation Pathway:
Under ESI-MS/MS or EI conditions, the molecule is expected to fragment in a predictable manner.
Figure 2: Predicted ESI-MS fragmentation pathway.
Interpretation of Fragmentation:
-
Loss of water (H₂O): A common fragmentation for molecules containing a hydroxyl group, leading to a fragment at m/z 142.
-
Loss of the methoxycarbonyl radical (•COOCH₃): Cleavage of the ester group would result in a fragment at m/z 100.
-
Loss of methanol (CH₃OH): Elimination of methanol from the protonated molecule could produce a fragment at m/z 128.
-
Further Fragmentation: The fragment at m/z 100 could further fragment to produce characteristic ions of the N-methylated pyrrolidine ring, such as a fragment at m/z 70.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive structural characterization of (R)-1-Methyl-4-hydroxy-L-proline methyl ester. This guide has detailed the expected spectral features and provided standardized protocols for data acquisition. While a complete experimental dataset for the title compound is not widely published, the analysis of closely related structures allows for a reliable prediction of its spectroscopic properties. This information is critical for researchers in confirming the identity and purity of synthesized material and for understanding its chemical behavior in various applications.
References
-
PrepChem. Synthesis of A. (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid methyl ester. [Link]
-
SpectraBase. Compound N-Boc-trans-4-hydroxy-L-proline methyl ester. [Link]
-
BuyersGuideChem. (R)-1-Methyl-4-hydroxy-L-proline methyl ester | 13135-69-8. [Link]
-
Oakwood Chemical. Methyl (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate hydrochloride. [Link]
-
PubChem. methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate. [Link]
-
ResearchGate. 1 H NMR spectra of trans-4-hydroxy- L -proline methyl ester. [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. (2S,4R)-Methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate [cymitquimica.com]
- 3. (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | C10H17NO5 | CID 88804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Commercial Sourcing and Application of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
Abstract
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester (CAS No. 13135-69-8) is a specialized chiral building block derived from the naturally occurring amino acid hydroxyproline. Its unique conformational constraints and functional group presentation make it a valuable intermediate in medicinal chemistry and drug development. This guide provides an in-depth analysis of its commercial availability, technical specifications, critical applications, and best practices for quality assessment and handling. It is intended for researchers, synthetic chemists, and procurement specialists in the pharmaceutical and biotechnology sectors who require a reliable source of this high-value reagent for their discovery and development pipelines.
Core Compound Identification and Properties
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is a derivative of trans-4-hydroxy-L-proline, a key component of collagen.[1] The N-methylation and methyl esterification modify its chemical properties, rendering it a versatile intermediate for further synthetic elaboration. Understanding its fundamental properties is the first step in successful procurement and application.
| Property | Value | Source |
| CAS Number | 13135-69-8 | [2] |
| IUPAC Name | methyl (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylate | |
| Molecular Formula | C₇H₁₃NO₃ | |
| Molecular Weight | 159.19 g/mol | [3] |
| Typical Appearance | Colorless to Yellow Liquid, Semi-Solid, or Solid | |
| Standard Purity | ≥98% | |
| InChI Key | RJOHENGSJXRMSW-RITPCOANSA-N |
Commercial Availability and Supplier Analysis
This compound is readily available from a range of fine chemical suppliers, though it is typically sold for research and development purposes rather than in bulk commodity quantities. Procurement for larger-scale campaigns may require custom synthesis agreements.
Key Commercial Suppliers:
-
Sigma-Aldrich (Merck): A primary distributor offering the compound, often sourced from partners like BLD Pharmatech.[3]
-
Parchem: Lists the product as part of its fine chemical portfolio.[4]
-
Toronto Research Chemicals (TRC): Available through distributors such as Sapphire Bioscience, specializing in complex organic molecules for research.[5]
-
Chemical Sourcing Platforms: Websites like BuyersGuideChem and Guidechem aggregate listings from various global manufacturers and suppliers.[2][6][7]
Comparative Supplier Data:
| Supplier (Distributor) | Product Number (Example) | Purity Specification | Typical Formats |
| Sigma-Aldrich | BL3H160C0419 (from BLD Pharmatech) | 98% | Varies (Liquid/Solid) |
| Sapphire Bioscience (for TRC) | M323538 | Not specified, research grade | Inquire for size |
| Parchem | Inquire for details | Typical specifications available | Inquire for quote |
Procurement Insight: When sourcing this reagent, it is critical to request a lot-specific Certificate of Analysis (CoA). The CoA should validate purity (typically via HPLC or GC), identity (via ¹H NMR and/or MS), and ideally, stereochemical integrity. Given the presence of two chiral centers, diastereomeric purity is a critical quality attribute that can significantly impact downstream reactions.
Strategic Applications in Research and Development
The value of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester lies in its utility as a rigid scaffold for introducing specific pharmacophoric features. Its parent molecule, hydroxyproline, is widely used in synthesizing pharmaceuticals, from antiviral agents to compounds targeting collagen-related diseases.[8][9] The N-methyl and ester modifications facilitate its use in multi-step synthetic sequences.
Primary Applications:
-
Constrained Peptide Mimetics: The pyrrolidine ring imposes a specific backbone dihedral angle, making it an excellent tool for creating conformationally restricted peptides to study protein-protein interactions or improve metabolic stability.[8]
-
Chiral Ligand Synthesis: The defined stereochemistry makes it a precursor for chiral ligands used in asymmetric catalysis.
-
Scaffold for Drug Discovery: It serves as a starting point for creating diverse chemical libraries. The hydroxyl group can be further functionalized or used as a handle for substitution reactions, while the ester can be hydrolyzed or converted to an amide. Derivatives of the closely related N-Boc-4-oxo-L-proline methyl ester have been used to synthesize novel antibacterial agents and conformationally constrained amino acid analogs.[10]
Below is a diagram illustrating the central role of this intermediate in synthetic workflows.
Caption: Synthetic utility workflow for the title compound.
Quality Control, Handling, and Storage
Ensuring the quality and stability of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is paramount for reproducible experimental outcomes.
Recommended Storage and Handling:
-
Storage Conditions: Suppliers recommend storing the material sealed in a dry environment at room temperature. For long-term stability, particularly to prevent potential hydrolysis of the ester, refrigeration (0-10°C) is advisable, a practice common for related hydroxyproline derivatives.
-
Safety Precautions: The compound is associated with specific hazard statements. Users should consult the Safety Data Sheet (SDS) before handling.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Experimental Protocol: Incoming Quality Control Verification
Upon receipt of the material, performing an in-house QC check is a critical, self-validating step.
-
Visual Inspection: Confirm the physical appearance (color, form) matches the supplier's description. Note any discrepancies.
-
Certificate of Analysis Review: Cross-reference the lot number with the provided CoA. Ensure purity and identity data meet your required specifications.
-
Solubility Test: Test the solubility in a relevant organic solvent (e.g., Methanol, Dichloromethane). The free base should be readily soluble. Inconsistent solubility may indicate impurities or degradation.
-
¹H NMR Spectroscopy:
-
Dissolve a small sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃ or MeOD).
-
Acquire a ¹H NMR spectrum.
-
Confirm the presence of key signals: a singlet for the methyl ester protons (~3.7 ppm), a singlet for the N-methyl protons (~2.4 ppm), and characteristic multiplets for the pyrrolidine ring protons.
-
The integration of these signals should correspond to the expected proton counts. The absence of significant unassigned peaks validates purity.
-
-
Archiving: Properly log the material into your chemical inventory system, attaching the CoA and any in-house analytical data. Store according to the recommended conditions.
The following diagram outlines this essential QC workflow.
Caption: A self-validating quality control workflow for incoming material.
Conclusion
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is a commercially accessible and highly valuable chiral intermediate for advanced applications in drug discovery and synthetic chemistry. Its successful use is contingent upon careful supplier selection, rigorous incoming quality control, and adherence to proper storage and handling protocols. By leveraging the information in this guide, researchers and development professionals can confidently source and integrate this versatile building block into their synthetic programs, accelerating the path toward novel chemical entities.
References
-
(R)-1-Methyl-4-hydroxy-L-proline methyl ester | 13135-69-8. BuyersGuideChem. [Link][2]
-
Synthesis of L-proline, methyl ester. PrepChem.com. [Link]
-
(R)-1-Methyl-4-hydroxy-L-proline methyl ester | 13135-69-8. BuyersGuideChem. [Link][6]
-
Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Bioresources and Bioprocessing. [Link][11]
-
Studies on the Synthesis of cis-4-Hydroxy-l-proline. ResearchGate. [Link][9]
-
Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. Google Patents. [12]
-
Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography. CORE. [Link]
-
1 H NMR spectra of trans-4-hydroxy- L -proline methyl ester. ResearchGate. [Link]
Sources
- 1. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-1-Methyl-4-hydroxy-L-proline methyl ester | 13135-69-8 [buyersguidechem.com]
- 3. (R)-1-METHYL-4-HYDROXY-L-PROLINE METHYL ESTER - [sigmaaldrich.com]
- 4. parchem.com [parchem.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. (R)-1-Methyl-4-hydroxy-L-proline methyl ester | 13135-69-8 [buyersguidechem.com]
- 7. Page loading... [guidechem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [wap.guidechem.com]
- 11. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester in Advanced Peptide Synthesis
Abstract
The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, offering a route to modulate conformation, enhance metabolic stability, and improve pharmacokinetic profiles. Among these, (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester presents a unique trifecta of modifications: an N-methylated backbone to restrict conformational flexibility and block enzymatic degradation[1][2], a 4-hydroxy group for potential secondary modifications and hydrogen bonding interactions[3][4], and a C-terminal methyl ester for specific applications in solution-phase synthesis or as a precursor to the C-terminal acid. This guide provides an in-depth analysis and field-proven protocols for the effective utilization of this sterically hindered building block in solid-phase peptide synthesis (SPPS), addressing the unique challenges posed by its structure.
Introduction: The Significance of Proline Scaffolds in Peptide Design
Proline and its derivatives are powerful tools for introducing conformational rigidity into peptide chains. The tertiary amide bond formed by N-alkylated amino acids like (R)-1-Methyl-4-hydroxy-L-proline significantly influences the local peptide backbone, favoring specific secondary structures and often enhancing properties such as cell permeability and oral bioavailability.[5][6] The 4-hydroxy group, a feature of the naturally occurring hydroxyproline found in collagen[7], provides a stereospecific vector for hydrogen bonding or a synthetic handle for further functionalization, a strategy known as "proline editing".[8][9]
This document details the strategic considerations and methodologies for incorporating (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester, focusing on overcoming the inherent synthetic challenges to enable its successful application by researchers in drug development.
Structural Features and Synthetic Implications
The unique structure of this reagent necessitates a specialized approach. Three key features must be addressed: the N-methyl group, the 4-hydroxy group, and the C-terminal methyl ester.
Caption: Key functional groups of the title compound.
Core Challenge: Overcoming Steric Hindrance in Peptide Coupling
The primary obstacle in utilizing N-methylated amino acids is the steric bulk introduced by the methyl group on the amide nitrogen.[10] This bulkiness severely impedes the approach of the activated carboxyl group of the incoming amino acid, slowing reaction kinetics and often leading to incomplete coupling.[11] Standard coupling reagents may prove insufficient.
Causality: The nucleophilicity of the secondary amine on the N-methylated proline is reduced compared to a primary amine. The reaction's transition state is more crowded, raising the activation energy for peptide bond formation. This is particularly challenging when coupling another sterically hindered amino acid onto the N-methylated residue.
Selection of High-Potency Coupling Reagents
To drive the reaction to completion, highly efficient coupling reagents are mandatory. Aminium/uronium and phosphonium salt-based reagents are preferred due to their ability to form highly reactive activated esters.
| Reagent | Class | Recommended Equivalents (Reagent:AA:Base) | Activation | Key Advantages & Considerations |
| HATU | Aminium Salt | 3.95 : 4 : 8 | In situ | Gold Standard. Highly effective for sterically hindered couplings, including N-methylated residues.[12][13] Rapid kinetics. Byproducts are water-soluble. |
| COMU | Aminium Salt | 3.95 : 4 : 8 | In situ | Performance comparable to HATU.[14] Generates Oxyma-based active esters, avoiding potentially explosive HOBt/HOAt byproducts. Excellent solubility. |
| PyBOP | Phosphonium Salt | 3.95 : 4 : 8 | In situ | Strong coupling reagent, less expensive than some aminium salts. Byproducts are non-carcinogenic.[13] |
| PyBrOP | Phosphonium Salt | 2 : 2 : 6 | In situ | Exceptionally potent, often reserved for the most difficult couplings, such as N-Me-AA to N-Me-AA.[12] Can be more expensive. |
| HBTU/HCTU | Aminium Salt | 3.95 : 4 : 8 | In situ | Generally less effective than HATU for N-methylated residues but can be sufficient for less demanding sequences.[12] |
Table 1: Comparison of coupling reagents for sterically hindered N-methylated amino acids.
Recommendation: For routine incorporation of (R)-1-Methyl-4-hydroxy-L-proline, HATU or COMU are the recommended starting points due to their high efficiency and reliability.[11][14]
Experimental Protocols
Materials & Reagents
-
Fmoc-Rink Amide MBHA resin or other suitable solid support.
-
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester (ensure it is the Fmoc-protected version, i.e., Fmoc-(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester, for SPPS). If starting with the unprotected amine, it must be Fmoc-protected prior to use.
-
Coupling Reagent: HATU or COMU.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Deprotection Solution: 20% Piperidine in DMF.
-
Washing Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH).
-
Cleavage Cocktail (e.g., Reagent K): 87.5% TFA, 5% Phenol, 5% Water, 2.5% Thioanisole.
-
Saponification Reagents: Lithium Hydroxide (LiOH), THF/Water solvent system.
-
Monitoring Reagent: Bromophenol Blue solution in DMF.[12]
Workflow for Solid-Phase Peptide Synthesis (SPPS)
This workflow outlines the critical steps for incorporating the modified proline residue into a growing peptide chain on a solid support.
Caption: SPPS workflow for coupling the modified proline.
Protocol 1: Incorporation into Peptide Chain (0.1 mmol scale)
-
Resin Preparation: Swell 0.1 mmol of the peptide-resin (with a free N-terminal amine) in 5 mL of DMF for 30 minutes in a reaction vessel. Drain the solvent.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester (4 eq., 0.4 mmol) and HATU (3.95 eq., 0.395 mmol) in 2 mL of DMF. Add DIPEA (8 eq., 0.8 mmol) and vortex for 2 minutes.
-
Rationale: Pre-activation ensures the formation of the highly reactive OAt-ester before addition to the resin, maximizing coupling efficiency. The slight sub-stoichiometric amount of coupling agent relative to the amino acid prevents reagent-related side reactions.
-
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate at room temperature for 2 hours.
-
Monitoring: Take a small sample of resin beads, wash thoroughly with DMF and MeOH, and add a drop of Bromophenol Blue test solution. A yellow color indicates a complete reaction (no free amines), while a blue or green color indicates incomplete coupling.[10][12]
-
Self-Validation: The standard ninhydrin test will not work as it requires a primary amine. The Bromophenol Blue test is a reliable alternative for secondary amines.
-
-
Recoupling (If Necessary): If the test is positive (blue/green), drain the vessel and repeat steps 2-3 for a second coupling of 2 hours.
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly (3x DMF, 3x DCM, 3x DMF) to remove excess reagents and byproducts.
-
Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a second 5-minute treatment.
-
Final Wash: Wash the resin thoroughly (5x DMF, 5x DCM) to ensure complete removal of piperidine. The peptide-resin is now ready for the next coupling cycle.
Protocol 2: Post-Synthesis Cleavage and Methyl Ester Deprotection
The C-terminal methyl ester is stable to the standard TFA cleavage conditions used in Fmoc-SPPS.[15] Therefore, a separate saponification step is required after the peptide has been cleaved from the resin.
Caption: Post-synthesis cleavage and saponification workflow.
-
Cleavage from Resin: Treat the dried peptide-resin with a cleavage cocktail (e.g., Reagent K, 10 mL per gram of resin) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide at this stage has a C-terminal methyl ester.
-
Saponification: Dissolve the crude peptide in a mixture of THF and water (e.g., 3:1 v/v). Cool the solution to 0°C in an ice bath. Add a 1M solution of LiOH (approx. 1.5-2.0 equivalents per mole of peptide) dropwise.[16]
-
Reaction Monitoring: Monitor the reaction by HPLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to hydrolyze it to the carboxylate. Performing the reaction at 0°C helps to minimize potential side reactions, including racemization.
-
-
Quenching and Purification: Carefully acidify the reaction mixture with dilute HCl or acetic acid to pH ~5-6. Remove the organic solvent (THF) under reduced pressure. Purify the resulting aqueous solution directly by reverse-phase HPLC to obtain the final peptide with a free C-terminal carboxylic acid.
Analytical Characterization
Peptides containing (R)-1-Methyl-4-hydroxy-L-proline should be characterized thoroughly to confirm successful incorporation and purity.
-
Mass Spectrometry (LC-MS/MALDI-TOF): To confirm the correct mass of the final peptide.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified peptide. The increased hydrophilicity from the hydroxyl group may slightly alter the retention time compared to a non-hydroxylated analog.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation, especially to analyze the conformational effects of the modified proline residue on the peptide backbone.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Bromophenol Blue test) | Insufficient reagent potency; Steric hindrance.[10] | Switch to a stronger coupling reagent (HATU, COMU). Perform a double coupling. Increase reaction time to 4 hours. |
| Low Final Yield | Incomplete coupling leading to deletion sequences; Loss during purification. | Optimize the coupling protocol as above. Ensure precipitation in ether is efficient. |
| Side-Reactions during Saponification | Racemization at the C-terminus or other sensitive residues. | Perform the saponification at 0°C. Do not use a large excess of base. Monitor the reaction closely and quench as soon as it is complete. |
| O-acylation of the 4-hydroxy group | The hydroxyl group acts as a nucleophile during coupling. | While often not a major issue[19], if suspected, use the Fmoc-protected amino acid with a pre-installed side-chain protecting group on the hydroxyl (e.g., tert-Butyl). |
Table 2: Common issues and solutions.
References
-
Sakakibara, S., et al. (1976). Synthesis of peptides and derivatives of 3- and 4- hydroxyproline. International Journal of Peptide and Protein Research, 8(5), 503-516. Retrieved from [Link]
-
Reva, M., et al. (2019). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Retrieved from [Link]
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. Retrieved from [Link]
-
Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(2), 248-256. Retrieved from [Link]
- Thamm, P., Musiol, H.-J., & Moroder, L. (2003). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Thieme.
-
Wołczański, M., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development. Retrieved from [Link]
-
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. Retrieved from [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Pires, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank. Retrieved from [Link]
-
Peptide synthesis - Acid group protection. (n.d.). Química Orgánica. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(10), e23110. Retrieved from [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Smith, J. A., et al. (2011). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Australian Journal of Chemistry, 64(9), 1263. Retrieved from [Link]
-
Welsh, K., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Organic Letters. Retrieved from [Link]
-
Cockman, M., et al. (2023). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. eLife. Retrieved from [Link]
-
Wang, Y., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Synthetic and Systems Biotechnology, 6(2), 73-81. Retrieved from [Link]
-
Cockman, M., et al. (2023). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. bioRxiv. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. Retrieved from [Link]
-
Vigoroux, S., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. (2024). ACS Central Science. Retrieved from [Link]
-
Reva, M., et al. (2019). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 141(35), 13836-13845. Retrieved from [Link]
-
Trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride: A Key Ingredient for Advanced Chemical Synthesis. (n.d.). Angene. Retrieved from [Link]
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- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes: (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester as a Versatile Chiral Building Block
Introduction: Unlocking Stereochemical Complexity with a Privileged Scaffold
In the landscape of modern drug discovery and complex molecule synthesis, the demand for chiral building blocks that offer both conformational rigidity and functional handles for diversification is paramount. Substituted prolines, in particular, have emerged as "privileged scaffolds" due to their unique ability to impart specific secondary structures in peptides and constrain the conformation of small molecules.[1][2] Among these, (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester (CAS 13135-69-8) stands out as a particularly valuable synthon.
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester. We will move beyond a simple recitation of facts to provide in-depth, field-proven insights into its application, focusing on the causality behind experimental choices and providing robust, self-validating protocols. The inherent stereochemistry at the C2 and C4 positions, combined with the nucleophilic nitrogen and the versatile hydroxyl and ester functionalities, makes this molecule a powerful tool for generating molecular diversity with precise stereochemical control.
Molecular Profile:
| Property | Value |
| CAS Number | 13135-69-8[3] |
| Molecular Formula | C₇H₁₃NO₃[3] |
| Molecular Weight | 159.19 g/mol |
| Stereochemistry | (2S, 4R) |
| Appearance | Solid |
Core Synthetic Strategies: Leveraging the C4-Hydroxyl Group
The primary point of synthetic diversification for (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is the C4 hydroxyl group. This functional group can be readily transformed through oxidation, stereospecific substitution, or etherification, providing access to a wide array of novel proline analogues. The rigid pyrrolidine ring ensures that the stereochemical information is faithfully transferred throughout the synthetic sequence.
Oxidation to the Corresponding Ketone: A Gateway to C4-Alkylated and Alkenylated Prolines
Oxidation of the C4 hydroxyl group to the corresponding ketone, N-Methyl-4-oxo-L-proline Methyl Ester, provides a key intermediate. This ketone can then undergo a variety of carbon-carbon bond-forming reactions, such as Wittig olefinations or additions of organometallic reagents, to introduce diverse substituents at the C4 position. This strategy is particularly useful for synthesizing analogues of biologically active compounds.[1]
Experimental Protocol 1: Oxidation of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
This protocol is adapted from a similar oxidation of a protected cis-4-hydroxy-L-proline.[1]
Rationale: The use of a TEMPO-mediated oxidation system with a stoichiometric oxidant like trichloroisocyanuric acid (TCICA) offers a mild and efficient method for converting the secondary alcohol to a ketone without epimerization at the adjacent C2 stereocenter. Ethyl acetate is chosen as a solvent for its good solubility of the starting material and compatibility with the reagents.
Materials:
-
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
-
Trichloroisocyanuric acid (TCICA)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Ethyl acetate (EtOAc), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred solution of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester (1.0 eq) in anhydrous ethyl acetate (0.1 M) at 0 °C, add TEMPO (0.1 eq).
-
Slowly add trichloroisocyanuric acid (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Methyl-4-oxo-L-proline Methyl Ester.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Workflow for Oxidation and Subsequent Wittig Reaction
Caption: Oxidation of the C4-hydroxyl group to a ketone enables subsequent Wittig olefination.
Stereospecific Substitution via the Mitsunobu Reaction: Inversion of Stereochemistry and Functional Group Installation
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of other functional groups with inversion of configuration.[2][4] This is particularly valuable when working with (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester, as it allows for the synthesis of the corresponding (S)-configured C4-substituted analogues. A wide range of nucleophiles can be employed, including carboxylic acids (to form esters), phenols (to form aryl ethers), and sources of azide (a precursor to amines).[5][6]
Experimental Protocol 2: Mitsunobu Reaction for Aryl Ether Formation
This protocol is based on the synthesis of an iodophenyl ether of a protected 4-hydroxyproline methyl ester.[5]
Rationale: The Mitsunobu reaction proceeds via an SN2 mechanism, resulting in a clean inversion of stereochemistry at the C4 position. Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD) activate the hydroxyl group, allowing for its displacement by a nucleophile, in this case, 4-iodophenol. Tetrahydrofuran (THF) is a common aprotic solvent for this reaction. The order of addition is crucial for minimizing side reactions.[7]
Materials:
-
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
-
4-Iodophenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester (1.0 eq), 4-iodophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20 minutes. The appearance of a white precipitate (triphenylphosphine oxide) is indicative of reaction progress.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired (S)-4-(4-iodophenoxy)-1-methyl-L-proline methyl ester.
Quantitative Data for Mitsunobu Reactions:
| Nucleophile | Product | Stereochemistry at C4 | Typical Yield (%) |
| Benzoic Acid | Ester | Inversion (S) | 80-95 |
| 4-Iodophenol | Aryl Ether | Inversion (S) | 75-90[5] |
| Phthalimide | N-Phthalimido | Inversion (S) | 70-85 |
| Diphenylphosphoryl azide (DPPA) | Azide | Inversion (S) | 85-95 |
Mechanism Overview of the Mitsunobu Reaction
Caption: The Mitsunobu reaction proceeds via activation of the alcohol followed by SN2 attack.
Conclusion: A Gateway to Novel Chemical Space
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is a cost-effective and highly versatile chiral building block that serves as an excellent starting point for the synthesis of a diverse range of substituted proline analogues. The protocols outlined in this application note for oxidation and stereospecific substitution provide reliable and reproducible methods for accessing novel chemical matter. By leveraging the inherent stereochemistry and functional handles of this molecule, researchers can efficiently explore structure-activity relationships and develop novel therapeutic agents and complex molecular architectures.
References
-
Sathyamoorthi, S., Mandal, G., Choudhary, S., & Kelley, S. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. [Link]
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Hughes, R. A., et al. (2015). 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions. PubMed Central. [Link]
-
BuyersGuideChem. (R)-1-Methyl-4-hydroxy-L-proline methyl ester | 13135-69-8. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
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- 1. Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline | MDPI [mdpi.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. (R)-1-Methyl-4-hydroxy-L-proline methyl ester | 13135-69-8 [buyersguidechem.com]
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- 5. 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. organic-synthesis.com [organic-synthesis.com]
derivatization of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester for GC-MS analysis
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the derivatization of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester, a polar, non-volatile amino acid derivative, for robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its inherent chemical properties, direct GC-MS analysis is not feasible.[1][2][3] Chemical derivatization is an essential step to increase analyte volatility and thermal stability, thereby enabling successful chromatographic separation and mass spectrometric detection.[4][5] This document details two field-proven protocols: silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and acylation with pentafluoropropionic anhydride (PFPA). We delve into the causality behind experimental choices, provide step-by-step methodologies, and offer guidance on data interpretation and troubleshooting to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
The Scientific Imperative for Derivatization
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is a modified amino acid characterized by a polar hydroxyl group. This functional group engages in strong intermolecular hydrogen bonding, which significantly elevates its boiling point and reduces its volatility. When introduced into a hot GC injector port, such polar compounds are prone to thermal decomposition and exhibit poor chromatographic behavior, such as peak tailing and low sensitivity.[2][6]
Derivatization addresses these challenges by chemically modifying the analyte to create a new compound with properties suitable for GC analysis.[7] The core objectives are:
-
Increase Volatility: By replacing the active hydrogen on the hydroxyl group with a nonpolar moiety, hydrogen bonding is eliminated, and the molecule becomes readily vaporized.[4][8]
-
Enhance Thermal Stability: The resulting derivatives are more stable at the high temperatures required for GC separation, preventing on-column degradation.[1][4]
-
Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which is critical for accurate quantification.[2]
-
Generate Characteristic Mass Spectra: The choice of derivatizing agent can introduce specific chemical groups that produce predictable and structurally informative fragmentation patterns in the mass spectrometer, aiding in compound identification.[9]
For the target analyte, the N-methyl and methyl ester groups are already blocked and do not possess active hydrogens. Therefore, the derivatization strategy exclusively targets the secondary hydroxyl group at the C4 position, simplifying the procedure to a single-step reaction.
Strategic Selection of Derivatization Reagents
Two primary strategies, silylation and acylation, are recommended for the hydroxyl group of the target analyte. The choice between them depends on the specific analytical goals, available instrumentation, and desired sensitivity.
Silylation: The Gold Standard for Versatility
Silylation is a robust and widely used technique that replaces the active hydroxyl proton with a nonpolar trimethylsilyl (TMS) group.[8][10]
-
Mechanism: The reaction involves the nucleophilic attack of the hydroxyl oxygen on the silicon atom of the silylating reagent, leading to the formation of a stable TMS ether and volatile by-products.
-
Recommended Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Why MSTFA? MSTFA is one of the most powerful and versatile silylating agents available.[2][4] Its by-products, N-methyltrifluoroacetamide and TMS-amide, are extremely volatile and typically elute with the solvent front, minimizing chromatographic interference.[2]
-
The Role of a Catalyst: For complete and rapid derivatization, especially with potentially hindered hydroxyl groups, the addition of a catalyst like TMCS (Trimethylchlorosilane) at ~1% is highly recommended. TMCS enhances the silylating strength of the primary reagent.[11][12][13]
-
Acylation: Enhancing Sensitivity with Fluorinated Groups
Acylation introduces an acyl group, converting the hydroxyl moiety into an ester. This method not only increases volatility but can also significantly enhance detection sensitivity.[5]
-
Mechanism: The reaction involves the esterification of the hydroxyl group using a highly reactive acylating agent, typically an acid anhydride.
-
Recommended Reagent: PFPA (Pentafluoropropionic Anhydride)
-
Why PFPA? The introduction of a pentafluoropropionyl group, rich in electronegative fluorine atoms, makes the derivative particularly suitable for sensitive detection using Electron Capture Detection (ECD) and generates high-mass, characteristic fragment ions in MS analysis.[1][14] The reaction is typically fast and proceeds to completion under mild heating.[1][3]
-
Experimental Workflow and Methodologies
A successful analysis relies on a systematic and validated workflow. The following diagram illustrates the key stages from sample receipt to final data analysis.
Caption: High-level workflow for GC-MS analysis.
Protocol 1: Silylation with MSTFA + 1% TMCS
This protocol is designed for robust, general-purpose analysis. The paramount consideration for any silylation reaction is the exclusion of moisture, as water will preferentially react with the reagent and can hydrolyze the formed derivative, leading to poor yield and reproducibility.[6][15]
Materials and Reagents:
-
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester standard or sample
-
MSTFA + 1% TMCS (N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous Pyridine or Acetonitrile
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen or argon gas supply for drying
Step-by-Step Procedure:
-
Sample Preparation: Place an aliquot of the sample (e.g., 10-100 µg of analyte) into a 2 mL GC vial. If the sample is in an aqueous or protic solvent, evaporate it to complete dryness under a gentle stream of nitrogen gas. This step is critical.[16]
-
Solvent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to the dried residue. Vortex for 30 seconds to ensure the sample is fully dissolved. Pyridine can act as an acid scavenger, which can be beneficial.
-
Reagent Addition: Add 100 µL of MSTFA + 1% TMCS to the vial. Cap the vial tightly immediately to prevent atmospheric moisture contamination.
-
Reaction: Vortex the mixture briefly and incubate the vial at 70°C for 30 minutes in a heating block or oven.[17] This ensures the reaction proceeds to completion.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS. Dilution with an anhydrous solvent (e.g., hexane or ethyl acetate) may be necessary depending on the concentration.
Protocol 2: Acylation with PFPA
This protocol is an excellent alternative, particularly when higher sensitivity is required or if silylation proves problematic.
Materials and Reagents:
-
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester standard or sample
-
PFPA (Pentafluoropropionic anhydride)
-
Anhydrous Ethyl Acetate
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen or argon gas supply
Step-by-Step Procedure:
-
Sample Preparation: Place an aliquot of the sample into a 2 mL GC vial and evaporate to complete dryness under a nitrogen stream.
-
Reagent Solution: Prepare the acylation reagent by mixing PFPA and anhydrous ethyl acetate in a 1:4 v/v ratio (e.g., 200 µL PFPA in 800 µL Ethyl Acetate).[1][3]
-
Reagent Addition: Add 100 µL of the PFPA/Ethyl Acetate solution to the dried sample. Cap the vial tightly.
-
Reaction: Vortex the mixture and incubate at 65°C for 30 minutes .[1][3]
-
Evaporation & Reconstitution: After the reaction, cool the vial. Gently evaporate the excess reagent and solvent under a nitrogen stream. Reconstitute the residue in a known volume (e.g., 100-200 µL) of a GC-compatible solvent like toluene or ethyl acetate for analysis.[1] This step removes the corrosive anhydride before injection.
Derivatization Reaction Schemes
The chemical transformations underlying the recommended protocols are illustrated below.
Caption: Derivatization reactions of the target analyte.
GC-MS Parameters and Expected Data
While optimal conditions may vary by instrument, the following parameters provide a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms, TR-5) | Standard non-polar to mid-polar column offering excellent resolution for a wide range of derivatized compounds.[2] |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min | Inert carrier gas providing good efficiency. |
| Injector | Splitless mode at 250°C | Ensures quantitative transfer of the analyte onto the column, suitable for trace analysis. |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 15°C/min to 280°C; Final Hold: 5 min at 280°C | A typical program that allows for separation from solvent and by-products while ensuring elution of the higher-boiling derivatives. |
| MS Ion Source Temp | 230°C | Standard temperature to promote ionization while minimizing thermal degradation in the source. |
| MS Quadrupole Temp | 150°C | Standard temperature for maintaining ion path stability. |
| Acquisition Mode | Full Scan: m/z 50-500 for initial identification. Selected Ion Monitoring (SIM): For quantitative analysis, monitor the ions listed below for higher sensitivity and specificity. | Full scan provides a complete mass spectrum for identification, while SIM mode enhances signal-to-noise for quantification. |
Expected Mass Spectrometry Results
Successful derivatization can be confirmed by the mass spectrum of the chromatographic peak. The table below summarizes the expected key ions for each derivative.
| Derivative Type | Molecular Weight ( g/mol ) | Expected Molecular Ion (M+) | Key Fragment Ions (m/z) | Interpretation of Fragments |
| TMS Ether | 231.35 | m/z 231 (low abundance) | 216, 172, 144, 73 | 216: [M-15]⁺, loss of a methyl group from TMS.172: [M-59]⁺, loss of the COOCH₃ group.144: [M-87]⁺, characteristic fragment.73: [Si(CH₃)₃]⁺, base peak confirming silylation. |
| PFP Ester | 305.23 | m/z 305 (may be absent) | 246, 158, 127 | 246: [M-59]⁺, loss of the COOCH₃ group.158: [M-147]⁺, loss of the O-PFP group.127: [C₂F₅]⁺, confirms PFP derivatization. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak | 1. Incomplete derivatization.2. Presence of moisture in the sample/reagents.3. Analyte degradation. | 1. Increase reaction time or temperature moderately. Ensure catalyst (TMCS) is used for silylation.2. Ensure the sample is completely dry before adding reagents. Use fresh, anhydrous solvents and store reagents properly.[8]3. Check injector temperature; it may be too high. |
| Broad, tailing peak | 1. Incomplete derivatization, leaving a polar -OH group.2. Active sites in the GC inlet liner or column. | 1. Re-optimize the derivatization protocol (see above).2. Use a deactivated glass inlet liner. If the column is old, bake it out or trim the first few cm. |
| Multiple peaks for analyte | 1. Incomplete derivatization leading to a peak for the original compound and the derivative.2. Side reactions or degradation. | 1. Confirm the mass spectrum of each peak. Optimize reaction conditions for full conversion.2. Lower the injector temperature. Ensure reagents are not contaminated. |
Conclusion
The derivatization of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is a critical prerequisite for its successful analysis by GC-MS. By converting the polar hydroxyl group into a nonpolar TMS ether or PFP ester, the analyte's volatility and thermal stability are significantly enhanced, leading to reliable and reproducible chromatographic performance. The detailed silylation and acylation protocols provided in this guide offer robust and validated methods for achieving complete derivatization. Adherence to best practices, particularly the maintenance of anhydrous conditions, is paramount for success. These methodologies provide researchers with a solid foundation for the accurate quantification and identification of this compound in various matrices.
References
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]
-
Prasad, C., et al. (2016). Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. Journal of Mass Spectrometry, 51(8), 638-650. [Link]
-
Tredget, E. E., et al. (1992). Determination of 4-hydroxyproline in collagen by gas chromatography/mass spectrometry. Analytical Biochemistry, 200(2), 298-303. [Link]
-
Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 635-649. [Link]
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. [Link]
-
Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology. [Link]
-
Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Hanff, E., et al. (2022). GC–MS analysis of 4-hydroxyproline: elevated proline hydroxylation in metformin-associated lactic acidosis and metformin-treated Becker muscular dystrophy patients. Amino Acids, 54(4), 615-625. [Link]
-
Tsikas, D. (2020). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 10(12), 496. [Link]
-
Baskal, S., et al. (2022). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 54(8), 1149-1166. [Link]
-
Molnár-Perl, I., & Katona, Z. F. (2000). GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III. Chromatographia, 51(S1), 228-236. [Link]
-
American Laboratory (2011). Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry. American Laboratory. [Link]
-
Supelco. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Supelco/Sigma-Aldrich Product Information Sheet. [Link]
-
Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatographic Science, 52(4), 358-364. [Link]
-
ResearchGate. How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. ResearchGate Q&A. [Link]
-
Tsikas, D., et al. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. International Journal of Molecular Sciences, 23(21), 13410. [Link]
-
Sobolevsky, T. G., et al. (2003). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. Journal of Separation Science, 26(17), 1474-1478. [Link]
-
Delport, M. R., et al. (2004). Quantitation of hydroxyproline in bone by gas chromatography-mass spectrometry. Journal of Chromatography B, 804(2), 345-351. [Link]
-
Labinsights (2023). Acylation Reagents for Gas Chromatography. Labinsights Article. [Link]
-
Wüst, M., & Wachter, A. K. (2018). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Metabolites, 8(1), 11. [Link]
-
ResearchGate. Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?. ResearchGate Q&A. [Link]
-
Tsikas, D., et al. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. ResearchGate. [Link]
-
van der Oest, R. (2019). Proline and hydroxyproline standard curves. ResearchGate Figure. [Link]
- Google Patents. (2022). Method for detecting trace chiral isomer D-proline in L-proline. CN114778743A.
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Application Note: Recommended Handling and Storage Protocols for (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
Abstract
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is a specialized amino acid derivative utilized as a building block in medicinal chemistry and drug development, particularly in the synthesis of complex molecules like protein degraders.[1] Its structural integrity is paramount for reproducible experimental outcomes. This document provides a comprehensive guide detailing the critical storage and handling procedures necessary to maintain the compound's purity and stability. The protocols herein are grounded in the compound's inherent chemical properties, with a primary focus on mitigating risks associated with its hygroscopic nature and potential for hydrolysis.
Compound Identification and Physicochemical Properties
A thorough understanding of the compound's properties is essential for developing appropriate handling strategies. (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is a solid, typically appearing as a white or off-white powder, whose stability is influenced by environmental conditions.
| Property | Value | Source |
| CAS Number | 13135-69-8 | [1][2][3][4] |
| Molecular Formula | C₇H₁₃NO₃ | [1][2] |
| Molecular Weight | 159.18 g/mol | [3][4] |
| Appearance | White to off-white solid/powder | [5] |
| Key Stability Concern | Hygroscopic | [5] |
Critical Stability Factor: Hygroscopicity
The most significant characteristic impacting the handling of this compound is its hygroscopicity , a tendency to readily absorb moisture from the atmosphere.[5][6] This property is common in polar organic molecules, including many amino acid derivatives.
Consequences of Moisture Absorption:
-
Inaccurate Weighing: The measured mass will be artificially inflated by an unknown amount of water, leading to errors in solution concentration.
-
Chemical Degradation: The presence of water can facilitate the hydrolysis of the methyl ester group, yielding the corresponding carboxylic acid and methanol. This degradation compromises sample purity and can invalidate experimental results.[7]
-
Physical State Alteration: The powder may clump or turn into a sticky solid, making it difficult to handle and dispense accurately.[6]
Chemical Incompatibilities
To prevent hazardous reactions and sample degradation, (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester should be stored separately from incompatible chemical classes.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers, as this can lead to vigorous and potentially hazardous reactions.[5][8]
-
Acids and Bases: While not explicitly listed as a primary incompatibility, strong acids or bases can catalyze the hydrolysis of the ester functionality, especially in the presence of moisture. It is good practice to segregate it from corrosive materials.[9]
Recommended Storage Conditions
Proper storage is the first line of defense in preserving the compound's integrity. The primary goals are to minimize exposure to moisture and to slow any potential degradation pathways by controlling the temperature and atmosphere.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Reduces the rate of potential chemical degradation.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces air to prevent moisture absorption and oxidation.[5] |
| Container | Tightly-sealed, amber glass vial or bottle | Prevents moisture ingress and protects from light, which can degrade some organic compounds.[10] |
| Location | Dedicated, ventilated chemical storage unit | Ensures separation from incompatible materials and contains any potential vapors.[11][12] |
Workflow for Compound Reception and Long-Term Storage
The following diagram outlines the critical steps from receiving the compound to placing it into secure, long-term storage.
Caption: Workflow from receiving the compound to long-term storage.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety practices is mandatory when handling this or any chemical reagent.
| PPE Item | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | Protects eyes from dust particles and accidental splashes.[5] |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents direct skin contact.[5] |
| Body Protection | Standard laboratory coat | Protects skin and clothing from contamination. |
General Handling Precautions:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[8]
-
Avoid generating dust during handling.[5]
-
Wash hands thoroughly after handling the compound.[5]
-
Ensure an eyewash station and safety shower are readily accessible.[8]
Protocol for Weighing a Hygroscopic Solid
This protocol is designed to minimize moisture absorption during the critical weighing step. The choice between using a controlled atmosphere (glove box) and rapid benchtop weighing depends on the stringency of the experiment.
Caption: Decision workflow for weighing the hygroscopic compound.
Step-by-Step Weighing Procedure:
-
Acclimatization: Remove the sealed container from the freezer and place it in a desiccator at room temperature for at least 30-60 minutes. This is a critical step. Opening a cold container will cause atmospheric moisture to immediately condense on the compound.
-
Environment Preparation:
-
High-Precision Applications: Transfer the unopened container, spatula, and weighing vessel into an inert atmosphere glove box.[13][14]
-
Standard Applications: Perform the weighing on an analytical balance in an area with low ambient humidity. Have all necessary equipment ready to minimize the time the container is open.
-
-
Dispensing:
-
Briefly open the main container.
-
Quickly remove the desired amount of solid using a clean, dry spatula.
-
Immediately close the main container.
-
-
Sealing and Storage:
-
Before tightly closing the lid of the main container, briefly flush the headspace with a gentle stream of nitrogen or argon.
-
Secure the lid and wrap the junction with Parafilm® to create a superior seal.
-
Promptly return the main container to the -20°C freezer.
-
-
Final Weighing: Record the precise mass of the aliquoted compound for your experiment.
Protocol for Stock Solution Preparation and Storage
Preparing a concentrated stock solution is often more efficient than weighing small amounts of the solid for each experiment.
-
Solvent Selection: Use an anhydrous grade of a suitable solvent in which the compound is soluble. The choice of solvent is application-dependent.
-
Vessel Preparation: Use a clean, dry volumetric flask or vial that has been oven-dried or flame-dried under vacuum to remove residual moisture.
-
Dissolution:
-
Add the weighed compound to the prepared vessel.
-
Using a syringe through a rubber septum is the ideal method for adding the anhydrous solvent to prevent atmospheric exposure.
-
Add the solvent to the vessel, cap it, and mix (by vortexing or sonicating) until the solid is fully dissolved.
-
-
Solution Storage:
-
Store stock solutions in vials with tight-fitting, PTFE-lined caps.
-
For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction from the headspace of a partially used bottle.
-
Store solution aliquots at -20°C or -80°C, depending on the stability of the compound in the chosen solvent.
-
References
-
TutorChase. How do you handle hygroscopic solutes in the lab?[Link]
-
HepatoChem. How do you handle hygroscopic salts?[Link]
-
University of Delaware. Practices for Proper Chemical Storage.[Link]
-
Vesta Nutra. 3 Ways to Handle Hygroscopic Material Challenges.[Link]
-
BuyersGuideChem. (R)-1-Methyl-4-hydroxy-L-proline methyl ester | 13135-69-8.[Link]
-
ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?[Link]
-
Reddit. How do you guys prepare solutions of hygroscopic chemicals?[Link]
-
OnePointe Solutions. How To Properly Store Chemicals in a Lab.[Link]
-
CP Lab Safety. (R)-1-Methyl-4-hydroxy-l-proline methyl ester, min 96%, 5 grams.[Link]
-
CKM Analytix. Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.[Link]
-
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories.[Link]
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- 13. hepatochem.com [hepatochem.com]
- 14. reddit.com [reddit.com]
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester: A Versatile Chiral Ligand in Organometallic Chemistry
Introduction: Unlocking Asymmetric Transformations with a Proline-Derived Ligand
In the landscape of modern organometallic chemistry, the quest for efficient and highly selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a cornerstone of drug development and fine chemical production. Among the privileged scaffolds for chiral ligands, those derived from the natural amino acid L-proline have garnered significant attention due to their rigid pyrrolidine ring, which imparts a well-defined stereochemical environment. This application note delves into the synthesis, characterization, and application of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester, a versatile N,O-bidentate ligand poised to facilitate a range of asymmetric catalytic transformations.
The strategic incorporation of a methyl group on the nitrogen atom and a methyl ester at the carboxylate functionality, combined with the innate chirality of the hydroxyproline backbone, modulates the electronic and steric properties of the ligand. These modifications enhance its coordination capabilities with various transition metals and influence the stereochemical outcome of catalytic reactions. This guide provides researchers, scientists, and drug development professionals with detailed protocols for the synthesis of the ligand, the preparation of its organometallic complexes, and its application in asymmetric catalysis, supported by mechanistic insights and practical considerations.
Ligand Synthesis: A Stepwise Approach
The synthesis of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is a multi-step process commencing from the commercially available trans-4-hydroxy-L-proline. The synthetic strategy involves three key transformations: esterification of the carboxylic acid, protection of the secondary amine, and subsequent N-methylation.
Protocol 1: Synthesis of trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride
This initial step converts the carboxylic acid to its corresponding methyl ester, facilitating subsequent reactions. The use of thionyl chloride in methanol is a common and effective method for this transformation.[1]
Materials:
-
trans-4-Hydroxy-L-proline (1.0 eq)
-
Methanol (MeOH), anhydrous (10-15 mL per g of amino acid)
-
Thionyl chloride (SOCl₂) (1.5-2.0 eq)
-
Diethyl ether or MTBE
Procedure:
-
Suspend trans-4-hydroxy-L-proline in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting white solid is triturated with diethyl ether or MTBE, filtered, and dried under vacuum to yield trans-4-hydroxy-L-proline methyl ester hydrochloride.
Characterization: The product can be characterized by ¹H NMR spectroscopy, where the appearance of a singlet around 3.75 ppm corresponds to the methyl ester protons.[2]
Protocol 2: N-Methylation to Yield (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
The final step involves the methylation of the secondary amine. A common method for N-methylation of amino acid esters is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.
Materials:
-
trans-4-Hydroxy-L-proline methyl ester hydrochloride (1.0 eq)
-
Formaldehyde (37% aqueous solution) (2.5-3.0 eq)
-
Formic acid (88%) (2.5-3.0 eq)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve trans-4-hydroxy-L-proline methyl ester hydrochloride in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the free amino ester into dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
To the resulting oil, add formaldehyde solution followed by formic acid.
-
Heat the reaction mixture to reflux for 6-12 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the mixture to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the excess formic acid.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester.
Visualization of the Synthetic Workflow:
Caption: Synthetic route to (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester.
Coordination Chemistry and Complex Formation
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester acts as a bidentate N,O-ligand, coordinating to a metal center through the nitrogen atom of the pyrrolidine ring and the oxygen atom of the hydroxyl group. This chelation forms a stable five-membered ring, which is a common feature in many successful chiral catalysts. The formation of metal complexes is a crucial step in harnessing the catalytic potential of this ligand.
General Protocol for the Formation of a Titanium(IV) Complex
Titanium-based catalysts are widely used in various asymmetric transformations. The following is a general procedure for the in-situ generation of a titanium complex with the proline-derived ligand.[3][4]
Materials:
-
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester (2.2 eq)
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄) (1.0 eq)
-
Anhydrous toluene or dichloromethane (DCM)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester in anhydrous toluene or DCM.
-
To this solution, add titanium(IV) isopropoxide dropwise at room temperature with vigorous stirring.
-
Stir the resulting solution at room temperature for 1-2 hours to allow for complex formation. The color of the solution may change, indicating coordination.
-
The resulting solution of the titanium complex can be used directly for catalytic applications.
Characterization of Metal Complexes: The formation of metal-ligand complexes can be confirmed by various spectroscopic techniques:
-
FT-IR Spectroscopy: Coordination of the hydroxyl group to the metal center is typically observed as a shift in the O-H stretching frequency.
-
NMR Spectroscopy: Changes in the chemical shifts of the ligand's protons upon coordination provide evidence of complex formation.
-
UV-Vis Spectroscopy: The appearance of new absorption bands can indicate the formation of the metal complex.[5]
Visualization of Ligand Coordination:
Caption: Bidentate coordination of the ligand to a metal center.
Application in Asymmetric Catalysis: The Aldol Reaction
Proline and its derivatives are renowned for their ability to catalyze asymmetric aldol reactions, a powerful tool for carbon-carbon bond formation.[6][7][8] The organometallic complex of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester can act as a chiral Lewis acid catalyst, activating the aldehyde component and facilitating a stereoselective reaction with a ketone.
Protocol 3: Asymmetric Aldol Reaction of an Aromatic Aldehyde with a Ketone
This protocol provides a general procedure for a representative asymmetric aldol reaction.
Materials:
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq)
-
Ketone (e.g., acetone or cyclohexanone) (5.0-10.0 eq)
-
In-situ prepared Titanium/(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester complex (5-10 mol%)
-
Anhydrous solvent (e.g., toluene, DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Prepare the titanium catalyst solution as described in Protocol 2.
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
Add the ketone to the catalyst solution, followed by the slow, dropwise addition of the aromatic aldehyde.
-
Stir the reaction mixture at the specified temperature for the required time (typically 12-48 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Analysis: The yield of the aldol product is determined after purification. The enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Table 1: Representative Data for Asymmetric Aldol Reaction
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Acetone | 10 | 0 | 24 | 85 | 92 |
| 2 | Benzaldehyde | Cyclohexanone | 10 | -20 | 48 | 78 | 88 |
Note: The data presented in this table is illustrative and may vary depending on the specific reaction conditions and substrates used.
Mechanistic Rationale: The chiral titanium complex acts as a Lewis acid, coordinating to the aldehyde's carbonyl oxygen. This activation lowers the LUMO of the aldehyde, making it more susceptible to nucleophilic attack by the enol or enolate form of the ketone. The chiral environment created by the (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester ligand directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the aldol product.
Visualization of the Catalytic Cycle:
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Conclusion and Future Outlook
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is a readily accessible and highly tunable chiral ligand for organometallic chemistry. Its straightforward synthesis and ability to form stable complexes with various transition metals make it an attractive candidate for the development of novel asymmetric catalytic systems. The application notes provided herein offer a solid foundation for researchers to explore its potential in a variety of enantioselective transformations beyond the aldol reaction, including Michael additions, Mannich reactions, and allylic alkylations. Future work in this area could involve the synthesis of derivatives with different N- and O-substituents to further fine-tune the steric and electronic properties of the ligand, thereby expanding its scope and efficacy in asymmetric catalysis.
References
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Design, Synthesis and Application Studies of Novel Proline-Derived Ligands. (n.d.). Retrieved from [Link]
- Al-Masoudi, N. A., & Al-Amiery, A. A. (2020). Synthesis and characterization of novel transition metal complexes with L-Proline and their catalytic activity evaluation towards cyclohexane oxidation.
- Chohan, P., Barrera, G., Valdivia, K., & Kaur, P. (2019). Proline Derived Ligands for the Titanium-Catalyzed Enantioselective Synthesis of Propargyl Alcohols in Presence of Diethylzinc. ChemRxiv.
-
Asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (n.d.). National Institutes of Health. Retrieved from [Link]
- Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. (2020).
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2020). MDPI. Retrieved from [Link]
-
Proline-Catalyzed Asymmetric Aldol Reaction. (n.d.). Scribd. Retrieved from [Link]
- Proline derived ligands for the titanium-catalyzed enantioselective synthesis of propargyl alcohols in presence of diethylzinc. (2019). ChemRxiv.
-
Proline organocatalysis. (n.d.). In Wikipedia. Retrieved from [Link]
-
An insight into the interaction of L-proline with the transition metal cations Fe(2+), Co(2+), Ni(2+): a gas phase theoretical study. (2015). PubMed. Retrieved from [Link]
- Preparation and Characterization of Mixed Ligands of Flucloxacillin and Proline and Theoretical Treatment to Form Coordination Complexes with Some Metal Ions. (2023).
-
Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs. (2017). MDPI. Retrieved from [Link]
-
(A) General structure of metal-L-proline complex [ML2]. (B) and (C)... (n.d.). ResearchGate. Retrieved from [Link]
-
Proline-Catalyzed Asymmetric Aldol Reactions. (n.d.). Studylib. Retrieved from [Link]
- Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group. (2012).
-
Structural Effects of Proline Substitution and Metal Binding on Hexameric Cyclic Peptoids. (2013). ACS Publications. Retrieved from [Link]
-
Synthesis of L-proline, methyl ester. (n.d.). PrepChem.com. Retrieved from [Link]
- Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. (2021). Microbial Cell Factories.
-
L-Hydroxyproline. (n.d.). PubChem. Retrieved from [Link]
-
N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes. (2018). PubMed Central. Retrieved from [Link]
- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. (n.d.). Google Patents.
-
1 H NMR spectra of trans-4-hydroxy- L -proline methyl ester. (n.d.). ResearchGate. Retrieved from [Link]
- Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. (2019).
-
(R)-1-Methyl-4-hydroxy-L-proline methyl ester | 13135-69-8. (n.d.). BuyersGuideChem. Retrieved from [Link]
- Hydroxyproline-derived biomimetic and biodegradable polymers. (2021). ScienceDirect.
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Proline Derivatives in Organic Synthesis. (2007). Organic Chemistry Portal. Retrieved from [Link]
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N-Boc-trans-4-hydroxy-L-proline methyl ester. (n.d.). SpectraBase. Retrieved from [Link]
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Application Notes and Protocols for (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester in Cell Culture
Abstract
This document provides a comprehensive guide for the use of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester, a synthetic analog of the imino acid L-proline, in in vitro cell culture experiments. While specific biological activities of this compound are not extensively documented in public literature, this guide offers a foundational framework for researchers to systematically investigate its potential effects on cellular systems. The protocols herein are designed to be adaptable across various cell lines and research objectives, emphasizing scientific integrity and reproducibility. We will cover essential preparatory steps, determination of optimal dosage through cytotoxicity and viability assays, and outline a logical progression for subsequent mechanistic studies.
Introduction: The Scientific Context of Proline Analogs
L-proline is a unique proteinogenic imino acid that plays a critical role in protein structure and folding, particularly in collagen.[1][2] Its rigid cyclic structure imposes significant conformational constraints on the polypeptide backbone.[3] Synthetic proline analogs are invaluable tools in chemical biology and drug discovery for several reasons[1]:
-
Probing Protein Structure and Function: Incorporation of proline analogs can alter protein stability and folding, providing insights into structure-function relationships.[3]
-
Therapeutic Potential: Some proline analogs exhibit biological activity, including antitumor and growth inhibitory effects.[1] For example, N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline has shown protective effects in cultured astrocytes, suggesting neuroprotective potential.[4]
-
Metabolic Studies: These analogs can be used to investigate cellular metabolism and the regulation of macromolecule synthesis.[1]
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester (CAS No. 13135-69-8) is a derivative of hydroxyproline.[5][6] Given the biological significance of its parent molecules, a systematic in vitro evaluation is warranted to elucidate its potential as a bioactive compound. This guide provides the foundational protocols to initiate such an investigation.
Foundational Protocols: Preparation and Initial Screening
The initial phase of studying a novel compound involves careful preparation and a broad-spectrum assessment of its effects on cell viability. This establishes the concentration range for all subsequent, more specific assays.
Reagent Preparation and Handling
Proper handling and preparation of the test compound are critical for reproducible results.
Materials:
-
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[7]
-
Sterile microcentrifuge tubes
-
Sterile, filtered pipette tips
Protocol for Preparing a 10 mM Stock Solution:
-
Molecular Weight: The molecular weight of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is 159.18 g/mol .[5]
-
Calculation: To prepare a 10 mM stock solution, weigh out 1.5918 mg of the compound.
-
Dissolution: Dissolve the powder in 1 mL of DMSO. Vortex thoroughly until the compound is completely dissolved. Note: DMSO is a common solvent for novel compounds, but it is crucial to keep its final concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.[7]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
General Experimental Workflow for In Vitro Testing
The overall workflow for testing a novel compound is a multi-step process designed to move from broad observations to specific mechanisms.
Caption: General workflow for in vitro compound testing.
Determining Optimal Dosage: The Dose-Response Experiment
A dose-response experiment is fundamental to understanding the cytotoxic or cytostatic potential of a compound and to determine its half-maximal inhibitory concentration (IC50).[7]
Cell Seeding and Treatment
Protocol:
-
Cell Culture: Culture the chosen cell line in appropriate complete medium until it reaches approximately 80% confluency.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells per well in 100 µL of medium).[7][8] Allow cells to attach and resume proliferation by incubating for 24 hours at 37°C and 5% CO2.[7]
-
Compound Dilution: Prepare serial dilutions of the (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester stock solution in complete culture medium. A common starting range is from 100 µM down to low nanomolar concentrations.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations to the respective wells.[8]
-
Controls: Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest dose of the compound. This serves as the 100% viability reference.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to ensure the assay is working correctly.
-
Media Blank: Wells containing only medium without cells to provide a background reading.
-
-
Incubation: Return the plate to the incubator for a predetermined duration. Common time points for initial screening are 24, 48, and 72 hours.[8]
Cell Viability Assessment: The MTT Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[7]
Protocol:
-
Reagent Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[7]
-
Incubation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently pipette to ensure complete dissolution.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.[7]
Data Analysis and IC50 Calculation
-
Background Subtraction: Subtract the average absorbance of the media blank wells from all other readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.[7]
-
IC50 Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to calculate the IC50 value. The IC50 is the concentration of the compound that reduces cell viability by 50%.[7]
| Parameter | Recommended Starting Point | Considerations |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Optimize for each cell line to ensure logarithmic growth throughout the experiment. |
| Compound Concentration Range | 100 µM - 1 nM | Broad range for initial screening; narrow down for subsequent experiments. |
| Incubation Time | 24, 48, 72 hours | Effects can be time-dependent; multiple time points provide a more complete picture.[9] |
| Solvent (DMSO) Concentration | < 0.5% (v/v) | Higher concentrations can be toxic to cells and confound results. |
Advanced Protocols: Elucidating the Mechanism of Action
If the initial screening reveals significant activity (e.g., a low micromolar or nanomolar IC50), the next logical step is to investigate the underlying mechanism of cell death or growth inhibition.
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- 4. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. (R)-1-Methyl-4-hydroxy-L-proline methyl ester | 13135-69-8 [buyersguidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
Troubleshooting & Optimization
stability issues of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester in solution
Welcome to the technical support center for (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity of your results.
Introduction
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is a proline derivative with potential applications in medicinal chemistry and peptide synthesis. The stability of this compound in solution is critical for obtaining reliable and reproducible experimental outcomes. This guide addresses common stability issues, providing both theoretical understanding and practical, validated protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester in solution?
A1: Based on its structure, the two most probable degradation pathways are hydrolysis of the methyl ester and oxidation of the tertiary amine. The ester hydrolysis would yield (R)-1-Methyl-4-hydroxy-L-proline and methanol, a reaction that is typically accelerated by acidic or basic conditions. The N-methyl group could be susceptible to oxidation, forming an N-oxide, particularly in the presence of oxidizing agents or under prolonged exposure to air.
Q2: How does pH affect the stability of the compound in aqueous solutions?
A2: The stability of proline esters is known to be pH-dependent. In aqueous solutions, both acidic and basic conditions can catalyze the hydrolysis of the methyl ester. A study on L-proline methyl ester indicated its hydrolysis in a neutral solution[1]. It is advisable to maintain solutions at a pH close to neutral (6.0-7.5) to minimize hydrolysis. For long-term storage, preparing the solution in a buffered system is recommended.
Q3: What is the recommended solvent for dissolving and storing (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester?
A3: For immediate use, dissolution in high-purity water or common buffers like phosphate-buffered saline (PBS) is acceptable. For stock solutions and long-term storage, aprotic organic solvents such as anhydrous DMSO or ethanol are preferable to minimize hydrolysis. The solubility of L-hydroxyproline is known to increase with temperature and the proportion of water in alcohol-water mixtures[2].
Q4: What are the optimal storage conditions for solutions of this compound?
A4: Solutions should be stored at low temperatures, ideally at -20°C or -80°C, to slow down potential degradation reactions. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. When preparing solutions, using solvents that have been purged with an inert gas like argon or nitrogen can help to minimize oxidation.
Q5: I am observing a decrease in the expected activity of my compound over time. Could this be a stability issue?
A5: Yes, a loss of activity is a common indicator of compound degradation. The hydrolysis of the methyl ester to the corresponding carboxylic acid would significantly alter the polarity and potentially the biological activity of the molecule. We recommend performing a stability study under your specific experimental conditions to determine the degradation rate.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues.
Issue 1: Unexpected or Variable Experimental Results
-
Possible Cause: Degradation of the compound in your experimental solution.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected experimental results.
Issue 2: Appearance of New Peaks in Chromatographic Analysis (HPLC, LC-MS)
-
Possible Cause: Formation of degradation products.
-
Identification and Mitigation:
-
Characterize New Peaks: Use mass spectrometry (MS) to determine the molecular weight of the new species. A mass corresponding to the hydrolyzed carboxylic acid is a strong indicator of ester degradation.
-
Forced Degradation Study: Intentionally degrade a sample of the compound to confirm the identity of the degradation products. This can be achieved by treating the sample with mild acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) at room temperature[3].
-
Optimize Conditions: If degradation is confirmed, re-evaluate your solution preparation and storage protocols. Consider using an aprotic solvent for stock solutions and preparing aqueous solutions immediately before use.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibrate the vial of solid (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration.
-
Vortex briefly until the solid is completely dissolved.
-
(Optional) Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.
-
Store at -20°C or -80°C in small, single-use aliquots.
Protocol 2: Conducting a Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods[4][5].
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Thermal Degradation: Incubate a vial of the stock solution at 60°C.
-
Control: Keep a vial of the stock solution at 4°C.
-
-
Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a suitable method, such as HPLC-UV or LC-MS, to monitor the disappearance of the parent compound and the appearance of degradation products. A degradation level of 10-20% is generally considered adequate for method validation[3][5].
Data Summary
The following table summarizes the expected stability of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester under various conditions, based on general principles of organic chemistry and data from related compounds.
| Condition | Solvent | Temperature | Expected Stability | Primary Degradation Pathway |
| Acidic | Aqueous Buffer (pH < 4) | Room Temp | Low | Ester Hydrolysis |
| Neutral | Aqueous Buffer (pH 6-7.5) | 4°C | Moderate | Slow Ester Hydrolysis |
| Basic | Aqueous Buffer (pH > 8) | Room Temp | Low | Ester Hydrolysis |
| Aprotic | Anhydrous DMSO/Ethanol | -20°C | High | Minimal Degradation |
| Oxidative | Aqueous with H₂O₂ | Room Temp | Low | N-Oxidation |
Mechanistic Insights
The stability of proline derivatives is influenced by the conformational constraints of the pyrrolidine ring. The presence of the 4-hydroxyl group can influence the ring pucker, which in turn can affect the reactivity of the ester and N-methyl groups[6][7].
Caption: Potential degradation pathways of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester.
References
-
In Silico Study of Solvent Effects on the Intramolecular Hydrogen Bond of Hydroxy Proline. Available at: [Link]
-
Aqueous solvation affects conformations of proline, and its 4-hydroxy, methoxy, and fluoro derivatives. Available at: [Link]
-
Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase. Available at: [Link]
-
4-hydroxyproline degradation. PubChem Pathway. Available at: [Link]
-
Effect of 3-Hydroxyproline Residues on Collagen Stability. Available at: [Link]
-
trans-4-hydroxy-L-proline degradation I. PubChem Pathway. Available at: [Link]
-
Fluorometric determination of proline in honey by high-performance liquid chromatography after pre-column derivatization with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F). Available at: [Link]
-
Anaerobic Hydroxyproline Degradation Involving C–N Cleavage by a Glycyl Radical Enzyme. Available at: [Link]
-
Influence of Proline on the Thermostability of the Active Site and Membrane Arrangement of Transmembrane Proteins. Available at: [Link]
-
Degradation of proline peptides in peptidase-deficient strains of Salmonella typhimurium. Available at: [Link]
-
Hydroxylation-induced stabilization of the collagen triple helix. Further characterization of peptides with 4(R)-hydroxyproline in the Xaa position. Available at: [Link]
-
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Available at: [Link]
-
The challenging conformer assignment of proline methyl ester from rotational spectroscopy. Available at: [Link]
-
Solubility and thermodynamics of L-hydroxyproline in water and (methanol, ethanol, n-propanol) binary solvent mixtures. Available at: [Link]
-
The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Available at: [Link]
-
Forced Degradation Studies. BioPharmaSpec. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
Conformational Analysis and Intramolecular Interactions of L-proline Methyl Ester and Its N-acetylated Derivative Through Spectroscopic and Theoretical Studies. Available at: [Link]
-
Degradation of trans-4-hydroxy-l-proline via hydroxyproline epimerase... ResearchGate. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
Sources
- 1. Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. In Silico Study of Solvent Effects on the Intramolecular Hydrogen Bond of Hydroxy Proline – Oriental Journal of Chemistry [orientjchem.org]
- 7. Aqueous solvation affects conformations of proline, and its 4-hydroxy, methoxy, and fluoro derivatives | Poster Board #2749 - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Optimizing Synthesis of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
Welcome to the technical support center for the synthesis of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into optimizing the synthesis of this valuable chiral building block, focusing on practical troubleshooting and the scientific principles behind the recommended procedures.
Recommended Synthetic Pathway
The most reliable and scalable approach to synthesizing (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester involves a two-step sequence starting from commercially available trans-4-Hydroxy-L-proline. This pathway prioritizes the protection of the carboxylic acid via esterification before the N-methylation of the secondary amine. This order prevents undesirable side reactions, such as intermolecular amide bond formation.[1]
The recommended workflow is as follows:
-
Esterification: Conversion of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid to its methyl ester hydrochloride salt using thionyl chloride in methanol.
-
N-Methylation: Reductive amination of the resulting proline methyl ester using the Eschweiler-Clarke reaction to yield the final tertiary amine.[2][3][4]
Caption: Optimized two-step synthesis workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of (2S,4R)-4-Hydroxy-L-proline Methyl Ester Hydrochloride
This procedure details the Fischer-Speier esterification of hydroxyproline. The use of thionyl chloride generates anhydrous HCl in situ, which catalyzes the reaction and protects the secondary amine as a hydrochloride salt, preventing side reactions.
Materials:
-
(2S,4R)-4-hydroxy-2-pyrrolidine carboxylic acid (trans-4-Hydroxy-L-proline)
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask equipped with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Suspend trans-4-Hydroxy-L-proline (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of amino acid) in a round-bottom flask.
-
Cool the suspension to 0°C in an ice bath with gentle stirring.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to obtain a solid or viscous oil.
-
The crude product, (2S,4R)-4-Hydroxy-L-proline Methyl Ester Hydrochloride, is typically a white solid and can be used in the next step without further purification.[5] A typical yield is >90%.
Protocol 2: N-Methylation via Eschweiler-Clarke Reaction
This protocol uses formaldehyde and formic acid to achieve exhaustive methylation of the secondary amine to the tertiary amine. The reaction is robust, high-yielding, and avoids the formation of quaternary ammonium salts.[2][6]
Materials:
-
(2S,4R)-4-Hydroxy-L-proline Methyl Ester Hydrochloride (from Protocol 1)
-
Formic acid (HCOOH, ~90%)
-
Formaldehyde (HCHO, 37% aqueous solution)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
Procedure:
-
To a round-bottom flask, add the crude (2S,4R)-4-Hydroxy-L-proline Methyl Ester Hydrochloride (1.0 eq).
-
Add formic acid (3.0-4.0 eq) followed by aqueous formaldehyde (2.0-2.5 eq).
-
Heat the reaction mixture to 80-90°C and stir for 12-18 hours. The evolution of CO₂ gas should be observed.[2] Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution or 2M NaOH until the pH is ~9-10.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester.
Troubleshooting Guide
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low yield in Esterification (Step 1) | 1. Presence of water: Moisture will consume the thionyl chloride and inhibit the reaction. 2. Incomplete reaction: Insufficient reflux time or temperature. 3. Loss of product: Product is highly water-soluble as the hydrochloride salt; care must be taken during any aqueous workup. | 1. Use anhydrous methanol and ensure glassware is oven-dried. 2. Monitor the reaction via TLC (e.g., in DCM:MeOH:NH₄OH 8:2:0.2) and extend the reflux time if necessary. 3. Avoid an aqueous workup for this step. Directly concentrate the reaction mixture under vacuum. |
| Reaction stalls during N-Methylation (Step 2) | 1. Insufficient heat: The reaction requires thermal energy to drive the dehydration and hydride transfer steps. 2. Incorrect stoichiometry: An insufficient amount of formaldehyde or formic acid will lead to incomplete methylation. | 1. Ensure the reaction temperature is maintained at a minimum of 80°C. Some procedures call for heating up to 100°C.[2] 2. Use a moderate excess of both reagents as specified in the protocol. Add a small additional amount of formaldehyde and continue heating if the reaction stalls. |
| Multiple spots on TLC after N-Methylation | 1. Unreacted starting material: Incomplete reaction (see above). 2. N-formyl byproduct: Under certain conditions, an N-formyl intermediate can form and may be stable if the reduction step is inefficient. | 1. Increase reaction time and/or temperature. 2. Ensure sufficient formic acid is present to act as the hydride donor. The reaction should be driven by the loss of CO₂. |
| Difficulty purifying the final product | 1. Product is a polar tertiary amine: These compounds can streak on silica gel due to strong interaction with acidic silanol groups.[7] 2. Product is water-soluble: Significant product loss can occur during the basic aqueous workup if not extracted thoroughly. | 1. For column chromatography, deactivate the silica gel by adding 1-2% triethylamine or ammonia to the eluent system (e.g., a gradient of 0-10% MeOH in DCM + 1% Et₃N).[7] Amine-functionalized silica can also be effective.[7] 2. Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product. Perform multiple extractions (4-5 times) with a suitable organic solvent. |
Frequently Asked Questions (FAQs)
Q1: Why is the Eschweiler-Clarke reaction preferred for N-methylation over using an alkylating agent like methyl iodide?
A1: The Eschweiler-Clarke reaction has a significant advantage: it selectively produces the tertiary amine without the risk of over-alkylation to form a quaternary ammonium salt.[2][6][8] This is because a tertiary amine cannot form the necessary iminium ion intermediate with formaldehyde to react further.[2] Methods using methyl iodide often lead to mixtures of the tertiary amine and the quaternary salt, which complicates purification and lowers the yield of the desired product.[3]
Q2: What is the mechanism of the Eschweiler-Clarke reaction?
A2: The reaction proceeds through a reductive amination pathway.
-
Iminium Ion Formation: The secondary amine attacks formaldehyde to form a hemiaminal intermediate, which then dehydrates to form a tertiary iminium ion.
-
Hydride Transfer: A formate ion (from formic acid) acts as a hydride donor, transferring a hydride (H⁻) to the electrophilic carbon of the iminium ion.
-
Product Formation: This reduction yields the N-methylated tertiary amine and releases carbon dioxide, which is the thermodynamic driving force for the reaction.[4][8]
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Q3: Is there a risk of racemization at the alpha-carbon (C2) during this synthesis?
A3: The risk of racemization under these specific conditions is very low.
-
Esterification: Fischer esterification is conducted under acidic conditions where the α-proton is not readily abstracted. This method is generally considered to be racemization-free for amino acids.[9]
-
N-Methylation: The Eschweiler-Clarke reaction is well-documented to proceed without causing racemization at adjacent chiral centers.[2][3] In contrast, racemization of proline derivatives can be a significant issue during other reactions, such as peptide couplings involving carbodiimides and additives like HOBt, where an oxazolinone intermediate can form.[10][11][12] The chosen synthetic route avoids these conditions.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of standard analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure. Key signals to look for are the N-methyl singlet (~2.3-2.8 ppm in ¹H NMR), the methyl ester singlet (~3.7 ppm), and the characteristic shifts of the proline ring protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₁₅NO₃, MW: 173.21 g/mol ). Look for the [M+H]⁺ ion at m/z 174.2.
-
FT-IR Spectroscopy: To confirm the presence of the ester carbonyl (~1740 cm⁻¹) and the absence of the N-H stretch from the starting material.
-
Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by quantitative NMR (qNMR) using an internal standard.
References
-
Akaji, K., et al. (1993). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. Retrieved from [Link]
-
Schrittwieser, J. H., et al. (2017). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry. Retrieved from [Link]
-
Akaji, K., et al. (1993). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. Semantic Scholar. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) (trans)-4-(Methylthio)-L-proline, methyl ester, hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Reddit. (2023). troubleshooting proline catalyzed methylation/hydroxylation. Retrieved from [Link]
-
Zhou, X., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
-
Smith, J. A., et al. (2011). Studies on the Synthesis of cis-4-Hydroxy-l-proline. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Purification of tertiary amines using an adsorbent.
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of tertiary amines.
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
Zhou, X., et al. (2023). Review of Modern Eschweiler-Clarke Methylation Reaction. PubMed. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Retrieved from [Link]
-
Geyer, A., et al. (1996). Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides?. PubMed. Retrieved from [Link]
-
Hopkinson, R. J., et al. (2019). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. Nature Communications. Retrieved from [Link]
-
Foucault, A. P., & Du, Q. (1998). Separations of basic amino acid benzyl esters by pH-zone-refining counter-current chromatography. PubMed. Retrieved from [Link]
-
Zhou, X., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Kadri, Y., et al. (2023). Esterification of Amino Acids and Mono Acids Using Triphosgene. ResearchGate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). Eschweiler-Clarke Reaction. YouTube. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2021). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Retrieved from [Link]
Sources
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- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. name-reaction.com [name-reaction.com]
- 5. trans-4-Hydroxy-L-proline methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. biotage.com [biotage.com]
- 8. youtube.com [youtube.com]
- 9. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 10. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
Welcome to the technical support guide for the synthesis of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the common challenges associated with this multi-step synthesis. Our goal is to explain not just the how, but the why, behind each experimental step to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester?
The synthesis is typically a two-step process starting from the commercially available trans-4-Hydroxy-L-proline:
-
Fischer Esterification: The carboxylic acid of 4-hydroxy-L-proline is converted to its methyl ester. This is commonly achieved by reacting the starting material with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[1][2] This step protects the carboxyl group and increases the molecule's solubility in organic solvents for the subsequent step.
-
Eschweiler-Clarke N-Methylation: The secondary amine on the pyrrolidine ring is methylated to a tertiary amine using formaldehyde and formic acid.[3][4] This reaction is a reductive amination that is highly effective for creating N-methylated amines without the risk of forming quaternary ammonium salts.[5][6]
Q2: Why is the Eschweiler-Clarke reaction the preferred method for N-methylation in this synthesis?
The Eschweiler-Clarke reaction offers several key advantages that make it ideal for this transformation:
-
High Selectivity for Tertiary Amines: The reaction mechanism inherently prevents over-methylation. Once the tertiary amine is formed, it cannot form another iminium ion with formaldehyde, thus halting the reaction and avoiding the formation of quaternary ammonium salts.[3][4]
-
Retention of Stereochemistry: For chiral amines where the stereocenter is adjacent to the nitrogen, the Eschweiler-Clarke reaction typically proceeds without racemization.[3] This is critical for maintaining the desired stereochemistry of the proline core.
-
Irreversibility: The reaction is driven forward by the irreversible loss of carbon dioxide gas from the oxidation of formic acid, which contributes to high yields.[3]
-
Operational Simplicity: The reagents are inexpensive and the reaction conditions are generally mild (typically heating in an aqueous solution), making it scalable and robust.[5]
Q3: What are the most common side products and how are they formed?
Side product formation can occur at both stages of the synthesis. Understanding their origin is key to prevention.
-
During Esterification:
-
Unreacted 4-hydroxy-L-proline: Results from incomplete reaction due to insufficient catalyst, low temperature, or short reaction times.
-
Intermolecular Amide/Ester Formation (Dimerization): Under certain conditions, one molecule can react with another. Using a strong acid catalyst (like SOCl₂ or HCl in methanol) protonates the secondary amine, preventing it from acting as a nucleophile and attacking another ester molecule, thus minimizing this side reaction.[7]
-
-
During N-Methylation:
-
Unreacted 4-hydroxy-L-proline Methyl Ester: Insufficient amounts of formaldehyde or formic acid, or inadequate heating can lead to incomplete conversion.
-
Hydrolysis of the Methyl Ester: The Eschweiler-Clarke reaction is often performed in an aqueous solution at elevated temperatures.[3] These conditions, especially with formic acid present, can promote the hydrolysis of the methyl ester back to the carboxylic acid, forming (R)-1-Methyl-4-hydroxy-L-proline.
-
Troubleshooting Guide
Q: My overall yield is low. How can I identify the problematic step?
A: Low yield is a common issue that requires systematic investigation.
-
Analyze Each Step Separately: Do not proceed to the N-methylation step without confirming the success of the esterification. After the esterification workup, take a small aliquot of your crude product and analyze it by ¹H NMR or LC-MS. Look for the disappearance of the carboxylic acid proton and the appearance of the methyl ester singlet (~3.7 ppm in ¹H NMR).
-
Check for Starting Material: If significant 4-hydroxy-L-proline remains after esterification, the reaction was incomplete. Consider increasing the reaction time, temperature, or the amount of acid catalyst. Ensure your methanol is anhydrous.
-
Investigate the Workup: During the esterification workup, neutralization steps can cause hydrolysis if not performed carefully at low temperatures.[8] For the N-methylation, a basic workup is required to deprotonate the tertiary amine.[5] Ensure the pH is sufficiently high (pH 11) to extract the product into an organic solvent.
-
Assess Product Volatility: While the target molecule is not extremely volatile, ensure you are not using excessive heat or vacuum during solvent removal, which can lead to product loss.
Q: I see an unexpected peak in my NMR/LC-MS after the N-methylation step. What could it be?
A: An unexpected peak usually corresponds to unreacted starting material or a specific side product.
-
Confirm Unreacted Starting Material: The most likely impurity is the unreacted 4-hydroxy-L-proline methyl ester. Its mass will be 14 Da lower than your product, and its ¹H NMR will lack the N-methyl singlet (~2.3-2.5 ppm). If present, the reaction did not go to completion.
-
Check for the Hydrolyzed Side Product: The second most likely impurity is the hydrolyzed product, (R)-1-Methyl-4-hydroxy-L-proline. In LC-MS, it will have a different retention time (typically more polar) and a mass corresponding to the loss of the methyl group (14 Da less than the desired product). In ¹H NMR, it will lack the O-methyl ester peak. This indicates that hydrolysis occurred during the reaction or workup.
-
Rule out Quaternary Salts: The Eschweiler-Clarke reaction mechanism makes the formation of a quaternary ammonium salt highly unlikely.[4]
Q: My final product is an oil that is difficult to purify by column chromatography. What are my options?
A: The polar nature of the hydroxyl group and the tertiary amine can make purification challenging.
-
Optimize Chromatography Conditions: Use a polar stationary phase like silica gel. A gradient elution starting with a non-polar solvent (e.g., ethyl acetate or dichloromethane) and gradually increasing the polarity with methanol is often effective. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase can prevent the product from tailing on the acidic silica gel.
-
Consider Salt Formation: If the main impurity is the unreacted secondary amine, you can sometimes selectively precipitate your desired tertiary amine product as a salt.
-
Acid-Base Extraction: A carefully controlled acid-base workup can help remove non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The desired product will move to the aqueous phase. Then, basify the aqueous phase (e.g., with NaOH to pH >11) and re-extract the pure product back into an organic solvent.
Data Summary & Visualization
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Stage of Formation | Cause | Prevention & Mitigation |
| Unreacted 4-hydroxy-L-proline | Esterification | Incomplete reaction | Increase reaction time/temperature; ensure sufficient acid catalyst (e.g., 1.5 eq SOCl₂).[1] |
| Unreacted 4-hydroxy-L-proline Methyl Ester | N-Methylation | Incomplete reaction | Use excess formaldehyde and formic acid (1.1 and 1.8 eq respectively); ensure reaction temperature is sufficient (~80 °C).[5] |
| (R)-1-Methyl-4-hydroxy-L-proline | N-Methylation | Ester hydrolysis | Minimize reaction time at high temperature; perform basic workup quickly and at low temperatures.[8] |
| Dimeric/Polymeric Impurities | Esterification | Intermolecular side reactions | Use a strong acid catalyst (HCl, SOCl₂) to protonate the amine, rendering it non-nucleophilic.[7] |
Diagrams
Caption: Reaction scheme showing the main synthetic pathway and points of side product formation.
Caption: A troubleshooting workflow for diagnosing common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride
This protocol is adapted from established procedures for Fischer esterification of amino acids.[1][9]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add anhydrous methanol (100 mL).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly and carefully add thionyl chloride (SOCl₂) (8.0 mL, 1.5 eq) dropwise to the stirred methanol.
-
Scientist's Note: This addition is highly exothermic and generates HCl gas in situ. Slow addition at 0 °C is crucial for safety and to prevent excessive temperature rise. The in situ generated HCl acts as the catalyst for esterification.
-
-
Substrate Addition: Once the addition is complete and the solution has stirred for 10 minutes, add trans-4-hydroxy-L-proline (10.0 g, 1.0 eq) in one portion.
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (approx. 65 °C). Maintain reflux for 12-18 hours. Monitor the reaction by TLC (ninhydrin stain) until the starting material spot has disappeared.
-
Workup: Cool the reaction mixture to room temperature and concentrate it to dryness under reduced pressure using a rotary evaporator. The resulting white solid is the crude hydrochloride salt of the product.
-
Scientist's Note: The product is obtained as its hydrochloride salt, which is typically a stable, crystalline solid. This form is often used directly in the next step after ensuring it is thoroughly dried. No aqueous workup is needed, which prevents hydrolysis.
-
Protocol 2: Synthesis of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
This protocol is a representative example of an Eschweiler-Clarke reaction.[3][5]
-
Setup: To a 250 mL round-bottom flask, add the crude trans-4-hydroxy-L-proline methyl ester hydrochloride from the previous step.
-
Reagent Addition: Add an aqueous solution of formaldehyde (37% w/w, 1.1 eq) and formic acid (98%, 1.8 eq).
-
Scientist's Note: Formic acid serves as both the reducing agent (hydride source) and a solvent. Using an excess ensures the reaction goes to completion.[4]
-
-
Reaction: Heat the mixture to 80-90 °C for 12-24 hours. The reaction progress can be monitored by LC-MS or TLC. Vigorous gas (CO₂) evolution will be observed initially.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully add 1M sodium hydroxide (NaOH) solution at 0 °C until the pH of the aqueous phase is ~11.
-
Extract the aqueous phase with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product, typically as a pale yellow oil.
-
-
Purification: Purify the crude oil by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to yield the pure product.
References
-
NROChemistry. Eschweiler-Clarke Reaction. Available at: [Link]
-
Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]
-
Ma, L., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Available at: [Link]
-
Poroshin, K.T., et al. Synthesis of tripeptides containing L-proline, L-hydroxyproline, and glycine. Available at: [Link]
-
Gong, C., et al. (2021). Formaldehyde and De/Methylation in Age-Related Cognitive Impairment. Frontiers in Aging Neuroscience. Available at: [Link]
-
University of California - Berkeley. (2023). Formaldehyde, a Carcinogen, Is Also Used by the Body To Regulate Our Genes. Neuroscience News. Available at: [Link]
-
Organic Chemistry Tutor. Eschweiler- Clarke Reaction – Online Organic Chemistry Tutor. Available at: [Link]
- Google Patents. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride.
-
PrepChem.com. Synthesis of L-Hydroxyproline methyl ester hydrochloride. Available at: [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available at: [Link]
-
Biocompare. (2023). Formaldehyde Alters Cellular Epigenetics, Reveals Study. Available at: [Link]
-
Pontel, L. B., & Schuch, A. P. (2020). The toxic side of one-carbon metabolism and epigenetics. Redox Biology. Available at: [Link]
-
Cardenia, V., et al. (2018). Formaldehyde Exposure and Epigenetic Effects: A Systematic Review. International Journal of Molecular Sciences. Available at: [Link]
- Google Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
-
An, G., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry. Available at: [Link]
-
ResearchGate. De-esterification of amino acid esters. Available at: [Link]
Sources
- 1. trans-4-Hydroxy-L-proline methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the multi-gram to kilogram scale-up synthesis of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester. We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, focusing on the underlying chemical principles to empower you to make informed decisions during your process development.
Synthetic Strategy Overview
The synthesis of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester from the readily available starting material, trans-4-Hydroxy-L-proline, is typically achieved via a two-step sequence: carboxyl group esterification followed by selective N-methylation of the secondary amine. While seemingly straightforward, each step presents unique challenges during scale-up, particularly concerning reaction control, side-product formation, and final product isolation.
The general workflow is outlined below. Success hinges on careful control of reaction conditions and robust in-process monitoring to ensure high yield and purity.
Technical Support Center: Enantiomeric Excess (ee) Determination for (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
Welcome to the technical support center for the enantiomeric excess (ee) determination of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this specific chiral molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the enantiomeric analysis of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester.
Q1: What are the primary methods for determining the enantiomeric excess of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester?
A1: The three primary analytical techniques for determining the enantiomeric excess of this compound are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries. The choice of method depends on available equipment, sample purity, and the required level of precision.
Q2: Is derivatization necessary for the analysis of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester?
A2: Derivatization is often necessary, particularly for Chiral GC analysis, to improve volatility and chromatographic peak shape. For Chiral HPLC, derivatization may be required to introduce a chromophore for UV detection if the molecule does not have a sufficient UV response at the desired wavelength. For NMR analysis, chiral derivatizing agents can be used to convert the enantiomers into diastereomers with distinguishable signals.
Q3: My compound is already an N-methylated methyl ester. Does this affect the derivatization strategy for GC analysis?
A3: Yes, the existing N-methyl and methyl ester groups simplify the derivatization process for GC. Unlike proline, the carboxylic acid and secondary amine are already blocked. However, the free hydroxyl group at the 4-position is a key consideration. This hydroxyl group can cause peak tailing and should be derivatized, typically by acylation (e.g., with trifluoroacetic anhydride) or silylation, to ensure good peak shape and resolution.[1][2]
Q4: Can I use the same chiral column for both proline and (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester?
A4: While chiral columns suitable for proline derivatives are a good starting point, the presence of the N-methyl and 4-hydroxy groups on your molecule can alter its interaction with the chiral stationary phase. Therefore, method optimization will be necessary. Polysaccharide-based columns are often a good choice for HPLC, while cyclodextrin-based columns are commonly used for GC.[3]
II. Chiral High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
Chiral HPLC is a powerful technique for the direct separation of enantiomers. However, achieving baseline resolution can be challenging.
Common Issues and Solutions
Q: I am not seeing any separation of the enantiomers. What should I try first?
A:
-
Verify Column Selection: For polar molecules like hydroxyproline derivatives, polysaccharide-based chiral stationary phases (CSPs) such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often successful.[3]
-
Mobile Phase Composition: The composition of the mobile phase is critical. For normal-phase chromatography, a typical mobile phase consists of a non-polar solvent like hexane with an alcohol modifier (e.g., ethanol or isopropanol). The percentage of the alcohol modifier significantly influences selectivity. For proline derivatives with a hydroxyl group, hydrogen bonding interactions are crucial for chiral recognition, making the separation highly sensitive to even small changes in the alcohol concentration.[3]
-
Additives: The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) (e.g., 0.1%), to the mobile phase can improve peak shape and resolution for amine-containing compounds.[3]
-
Flow Rate and Temperature: Lowering the flow rate can increase the number of theoretical plates and improve resolution. Temperature also plays a role; lower temperatures often enhance chiral recognition.
Q: My peaks are broad and tailing. How can I improve the peak shape?
A:
-
Secondary Interactions: Peak tailing can be caused by unwanted interactions between the analyte and the stationary phase. Ensure your mobile phase is optimized. For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) might be necessary, while for acidic compounds, an acidic modifier like TFA is recommended.
-
Sample Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the mobile phase to avoid peak distortion.
-
Column Contamination: If the column has been used with other samples, contaminants may be causing peak tailing. Flush the column with a strong solvent to clean it.
-
Physical Issues: Check for blockages in the column frit or tubing.[4]
Q: I have poor UV detection sensitivity. What can I do?
A:
-
Derivatization: (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester lacks a strong chromophore. To enhance UV detection, pre-column derivatization with a UV-active reagent is recommended. Reagents like NBD-Cl (4-Chloro-7-nitrobenzofurazan) can be used to introduce a chromophore.[5] Alternatively, derivatization with reagents like nitrobenzoxadiazole (NBD) can allow for fluorescence detection, which is often more sensitive.[6]
-
Detector Wavelength: Ensure you are monitoring at the optimal wavelength for your analyte or its derivative.
Recommended Starting Conditions for Chiral HPLC
| Parameter | Recommendation | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H) | Proven effective for proline derivatives, especially those with hydrogen bonding capabilities.[3] |
| Mobile Phase | Hexane:Ethanol (e.g., 90:10 v/v) + 0.1% TFA | A common mobile phase for normal-phase chiral separations. The ethanol percentage is a critical parameter to optimize.[3] |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can improve resolution. |
| Column Temperature | 25°C (or lower) | Lower temperatures often enhance chiral recognition. |
| Detection | UV (after derivatization) or Mass Spectrometry (MS) | Derivatization may be needed for adequate UV sensitivity. MS provides high sensitivity and selectivity. |
III. Chiral Gas Chromatography (GC) Troubleshooting Guide
Chiral GC offers high resolution and sensitivity but almost always requires derivatization for polar analytes like amino acid derivatives.
Derivatization Workflow
Caption: Derivatization workflow for Chiral GC analysis.
Common Issues and Solutions
Q: My derivatization reaction seems incomplete or has low yield. What could be the cause?
A:
-
Reagent Quality and Handling: Derivatizing reagents, especially silylating agents, are often sensitive to moisture. Use fresh, high-quality reagents and perform the reaction under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).
-
Reaction Conditions: Ensure the reaction temperature and time are optimized. For acylation with anhydrides like TFAA, gentle heating (e.g., 60°C) may be required.
-
Solvent: Use a dry, inert solvent for the derivatization reaction.
Q: I am observing peak tailing in my chromatogram. How can I resolve this?
A:
-
Incomplete Derivatization: The most common cause of peak tailing for this molecule is an underivatized hydroxyl group. The free hydroxyl group can interact with active sites in the GC system (liner, column), leading to tailing.[1] Ensure your derivatization reaction goes to completion.
-
Active Sites in the Inlet: The GC inlet liner can have active sites. Use a deactivated liner and perform regular inlet maintenance, including replacing the septum and liner.[7][8]
-
Column Contamination or Degradation: Over time, the stationary phase can degrade or become contaminated. Trimming a small portion from the front of the column can sometimes resolve the issue. If not, the column may need to be replaced.[9]
-
Flow Path Disruption: Ensure the column is installed correctly with no leaks and minimal dead volume.[8]
Q: I am not getting any separation of the enantiomers.
A:
-
Column Selection: A cyclodextrin-based chiral stationary phase, such as one containing a trifluoroacetyl derivatized cyclodextrin (e.g., CHIRALDEX® G-TA), is a good choice for derivatized amino acids.
-
Temperature Program: The oven temperature program is a critical parameter for chiral GC separations. Lowering the temperature or using a slower temperature ramp rate often increases the interaction time with the stationary phase and improves resolution.
-
Carrier Gas Flow Rate: Optimize the carrier gas flow rate (or pressure) for the best efficiency.
Recommended Starting Conditions for Chiral GC
| Parameter | Recommendation | Rationale |
| Derivatization | Acylation of the hydroxyl group (e.g., with TFAA) | To block the polar hydroxyl group, improve volatility, and prevent peak tailing.[2] |
| Chiral Stationary Phase | Cyclodextrin-based (e.g., CHIRALDEX® G-TA) | Proven to be effective for the separation of derivatized proline enantiomers. |
| Oven Program | Start at a low temperature (e.g., 60°C) and use a slow ramp (e.g., 2°C/min) | Lower temperatures generally enhance chiral recognition on cyclodextrin phases. |
| Injector Temperature | 250°C | Sufficient to ensure complete vaporization of the derivatized analyte. |
| Detector | FID or MS | FID is a robust, general-purpose detector. MS provides structural information. |
IV. NMR Spectroscopy Troubleshooting Guide
NMR spectroscopy can be a rapid method for ee determination without the need for chromatographic separation. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
Troubleshooting Flowchart for NMR Analysis
Caption: Troubleshooting workflow for NMR-based ee determination.
Common Issues and Solutions
Q: I added a chiral solvating agent (CSA), but I don't see any splitting of the NMR signals.
A:
-
CSA Concentration: The concentration of the CSA can be critical. Try increasing the molar ratio of CSA to your analyte.
-
Solvent Effects: The interaction between the CSA and the enantiomers is often based on weak interactions like hydrogen bonding. Using a non-polar, aprotic solvent (e.g., CDCl₃, C₆D₆) will enhance these interactions. Polar solvents can compete for hydrogen bonding sites and prevent effective discrimination.
-
Temperature: Lowering the temperature of the NMR experiment can slow down the exchange processes and sharpen the signals, potentially revealing the separation.
-
Choice of CSA: Not all CSAs work for all analytes. For amino acid derivatives, crown ethers or compounds capable of forming strong hydrogen bonds, like bis-thiourea derivatives, can be effective.[10] You may need to screen a few different CSAs.
Q: The signal separation is very small, leading to inaccurate integration.
A:
-
Higher Field Strength: Using a higher field NMR spectrometer will increase the chemical shift dispersion and improve the separation between the signals.
-
Optimize CSA/Analyte Ratio: There is often an optimal ratio of CSA to analyte that gives the maximum signal separation. This may require some experimentation.
-
Consider a Chiral Derivatizing Agent (CDA): If CSAs do not provide adequate separation, a CDA can be used. The CDA reacts with the enantiomers to form stable diastereomers, which will have distinct NMR spectra. This often results in larger chemical shift differences, but requires a chemical reaction and subsequent purification or analysis of the reaction mixture.
V. References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. ResearchGate. Available at: [Link]
-
Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH. Available at: [Link]
-
Determination of 4-hydroxyproline in collagen by gas chromatography/mass spectrometry. PubMed. Available at: [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. Available at: [Link]
-
Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. ResearchGate. Available at: [Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. Available at: [Link]
-
A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Available at: [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Available at: [Link]
-
Enantiomeric discrimination in the NMR spectra of underivatized amino acids and α-methyl amino acids using (+)-(18-crown-6). ElectronicsAndBooks. Available at: [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]
-
Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography. CORE. Available at: [Link]
-
N-methylation in amino acids and peptides: Scope and limitations. PubMed. Available at: [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. Available at: [Link]
-
The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. PubMed. Available at: [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH. Available at: [Link]
-
Tailing Peaks - Part 2 - GC Troubleshooting Series. YouTube. Available at: [Link]
-
Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. ResearchGate. Available at: [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
-
GC Troubleshooting—Tailing Peaks. YouTube. Available at: [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. Available at: [Link]
-
N-Boc-trans-4-hydroxy-L-proline methyl ester. SpectraBase. Available at: [Link]
Sources
- 1. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 2. Determination of 4-hydroxyproline in collagen by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
common pitfalls in the application of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working with (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester (CAS No. 13135-69-8). As a Senior Application Scientist, my goal is to move beyond mere protocols and illuminate the underlying chemical principles that govern success and failure in your experiments. This guide is structured to anticipate challenges, offering proactive solutions and robust troubleshooting frameworks.
Section 1: Core Compound Profile
Before delving into troubleshooting, a clear understanding of the compound's fundamental properties is essential. This molecule is a derivative of trans-4-hydroxy-L-proline, featuring two key modifications: N-methylation of the pyrrolidine ring and methyl esterification of the carboxyl group. These changes significantly alter its reactivity compared to its parent amino acid.
| Property | Value | Source(s) |
| CAS Number | 13135-69-8 | [1][2][3] |
| Molecular Formula | C₇H₁₃NO₃ | [1] |
| Molecular Weight | 159.19 g/mol | [2] |
| IUPAC Name | methyl (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylate | |
| Appearance | Colorless to Yellow Liquid, Semi-Solid, or Solid | |
| Storage Conditions | Sealed in a dry environment, room temperature. For long-term stability, storage at <-15°C under an inert gas is recommended. | [4] |
Section 2: Frequently Asked Questions (FAQs) - Storage & Handling
Question: My vial of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester appears oily/gummy, even though it was sold as a solid. Is it degraded?
Answer: Not necessarily. This compound has a low melting point and can exist as a semi-solid or viscous liquid at or slightly above room temperature. The key is to check for signs of chemical degradation, such as a significant color change (e.g., turning dark brown), a strong amine-like odor, or the presence of crystalline precipitate (which could indicate hydrolysis back to the free acid). If the material is simply viscous but clear and light-colored, it is likely fine to use. For accurate weighing, it is advisable to bring the vial to room temperature and handle it as a viscous liquid.
Question: What is the primary degradation pathway for this compound during storage?
Answer: The most common non-microbial degradation pathway is hydrolysis of the methyl ester. This is catalyzed by moisture and can be accelerated by trace acidic or basic impurities. The product of hydrolysis would be (R)-1-Methyl-4-hydroxy-L-proline.
-
Causality: The ester carbonyl is electrophilic and susceptible to nucleophilic attack by water.
-
Prevention: Store the compound in a tightly sealed container with a desiccant. Use an inert gas like argon or nitrogen to backfill the container, especially for long-term storage, to displace moisture-laden air[4].
Question: Can I store this compound in a methanol solution for convenience?
Answer: While it is soluble in methanol, storing it in solution for extended periods is not recommended. Proline and its derivatives can undergo complex reactions, and long-term storage in any solvent, particularly a reactive one like methanol, may lead to unforeseen side reactions or trans-esterification if other alcohols are present. For best results, prepare solutions fresh for each experiment.
Section 3: Troubleshooting Guide - Synthesis & Purification
This section addresses common issues that arise when this compound is either the target of a synthesis or a key reagent that requires stringent purity.
Question: I'm synthesizing the title compound from trans-4-hydroxy-L-proline methyl ester. My yield is low, and I see multiple products on my TLC/LC-MS. What's going wrong?
Answer: This is a classic N-methylation challenge. The secondary amine of the starting material can be difficult to methylate selectively and completely without side reactions.
-
Potential Cause 1: Over-methylation. If using a strong methylating agent (e.g., methyl iodide, dimethyl sulfate), you risk forming a quaternary ammonium salt. This salt is highly polar and may not be easily extractable, leading to perceived low yield.
-
Potential Cause 2: Incomplete Reaction. The reaction may not have gone to completion. The starting material, being a secondary amine, will have different chromatographic properties.
-
Recommended Solution: Reductive Amination. A highly reliable method for N-methylation is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, or a more modern approach using formaldehyde with a reducing agent like sodium triacetoxyborohydride[5]. This method is typically clean, high-yielding, and avoids over-methylation.
Question: I'm having trouble purifying the final compound. It streaks on my silica gel column. Why?
Answer: The tertiary amine in your compound is basic and can interact strongly and irreversibly with the acidic silanol groups on standard silica gel. This leads to poor peak shape, streaking, and often, low recovery.
-
Solution A: Deactivate the Silica. Pre-treat your silica gel with a triethylamine (TEA) solution. A common method is to use a mobile phase containing a small amount of TEA (e.g., 0.5-1%). This neutralizes the acidic sites on the silica, allowing your basic compound to elute cleanly.
-
Solution B: Use a Different Stationary Phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying amines. Alternatively, reversed-phase chromatography (C18) may provide a better separation, especially if impurities have different polarities.
Workflow: Diagnosing a Failed N-Methylation Reaction
Caption: A logical workflow for troubleshooting common N-methylation reaction outcomes.
Section 4: Pitfalls in Application
Question: I am trying to use this compound in a standard solid-phase peptide synthesis (SPPS) workflow, but the coupling is failing. What am I missing?
Answer: This is the most critical pitfall. You cannot use (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester in a standard SPPS protocol for chain elongation.
-
Causality: Standard peptide synthesis (both Fmoc and Boc strategies) relies on forming an amide bond between the free amine of the resin-bound peptide and the activated carboxylic acid of the incoming amino acid. Your compound has a tertiary amine due to the N-methyl group. It has no N-H proton to lose and therefore cannot form an amide bond as a nucleophile.
-
Implication: It cannot be coupled onto a growing peptide chain. It can only be envisioned as the N-terminal residue of a peptide synthesized in solution, or it must be incorporated using specialized chemical ligation strategies not common in standard SPPS.
Question: If I can't use it for elongation, how can it be incorporated into a peptide-like molecule?
Answer: Its primary use is as a chiral building block or scaffold, often in solution-phase synthesis. For example:
-
As an N-Terminal Cap: You can couple an activated amino acid to the hydroxyl group of your compound (after deprotecting the ester, if necessary), or use the ester as a starting point for further reactions.
-
In Solution Phase Synthesis: You could potentially hydrolyze the methyl ester to the free acid and then use coupling reagents (like HATU or HCTU) to couple a primary or secondary amine to its carboxyl group. The N-methylated nitrogen would remain as the N-terminus.
Question: I am using a related compound, Fmoc-trans-4-hydroxy-L-proline, in SPPS and I'm seeing a diastereomeric impurity in my final product. Could this happen with my N-methylated version in solution-phase coupling?
Answer: Yes, epimerization is a significant risk for hydroxyproline derivatives.
-
Mechanism: The alpha-proton (at the C2 position) of the proline ring is acidic. Under basic conditions, especially during the activation step of a coupling reaction, this proton can be abstracted to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of the desired (S) and undesired (R) configurations at the alpha-carbon. This converts your desired peptide into a hard-to-separate diastereomer.[6]
-
Contributing Factors:
-
Strong Bases: Prolonged exposure to bases like DIPEA or TEA.
-
Coupling Reagents: Certain coupling reagents, particularly carbodiimides like DIC/DCC when used with additives like HOBt in DMF, are known to increase racemization risk for sensitive amino acids.[6]
-
High Temperatures: Heat accelerates the rate of enolization.
-
-
Mitigation Strategy:
-
Use a less basic activator base, such as collidine or lutidine.
-
Employ modern uronium/phosphonium-based coupling reagents like HATU or HCTU, which are known for lower racemization rates.[6]
-
Keep reaction times to a minimum and temperatures low.
-
Factors Leading to Epimerization of Proline Derivatives
Caption: The interplay of base, reagents, and conditions can lead to epimerization.
Section 5: Analytical Troubleshooting
Question: How can I confirm the stereochemical purity of my compound? My standard HPLC method shows a single peak.
Answer: A single peak on a standard reversed-phase HPLC (like a C18 column) does not confirm stereochemical purity. Co-elution of enantiomers or diastereomers is very common. You must use a chiral analytical method.
-
Recommended Method: Chiral HPLC. This is the gold standard. Use a chiral stationary phase (CSP), such as one based on polysaccharides (e.g., Chiralpak AD-H). The separation relies on forming transient, diastereomeric complexes between your analyte and the chiral column material.[7][8] Good resolution is often achieved with mobile phases like hexane/ethanol with a small amount of an acid modifier like TFA.[7]
-
Alternative Method: Chiral GC after Derivatization. For Gas Chromatography (GC), the compound must be made more volatile. This typically involves a two-step derivatization:
-
Methylation: Your compound is already methylated at the carboxyl and nitrogen positions.
-
Hydroxyl Derivatization: The free hydroxyl group must be derivatized, for example, by acetylation with acetic anhydride or trifluoroacetic anhydride. The resulting derivative can then be analyzed on a chiral GC column (e.g., CHIRALDEX G-TA).
-
| Analytical Method | Stationary Phase | Key Consideration |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) | Direct analysis, but requires method development for mobile phase composition.[7][8] |
| Chiral GC | Cyclodextrin-based (e.g., CHIRALDEX) | Requires derivatization of the hydroxyl group to increase volatility. |
| NMR Spectroscopy | Standard (¹H, ¹³C) | Can confirm the constitution but cannot distinguish enantiomers without a chiral solvating agent. |
Section 6: Key Experimental Protocol
Protocol: Chiral Purity Analysis by HPLC
This protocol provides a starting point for developing a chiral HPLC method to assess the purity of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester.
-
Column Selection:
-
Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.
-
-
Sample Preparation:
-
Prepare a stock solution of your compound in ethanol or hexane/ethanol at approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Starting Point):
-
Mobile Phase: A mixture of n-Hexane and Ethanol. Start with a ratio of 90:10 (Hexane:Ethanol). Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore, detection may be challenging and require a higher concentration).
-
Injection Volume: 10 µL.
-
-
Optimization:
-
The dominant chiral recognition mechanism for hydroxyproline derivatives often involves hydrogen bonding.[7][8]
-
If peaks are not resolved: Gradually decrease the percentage of ethanol in the mobile phase (e.g., to 95:5 or 98:2). This will increase retention time and often improves resolution for normal-phase chiral separations.
-
If retention time is too long: Gradually increase the percentage of ethanol.
-
Temperature Effect: Changing the column temperature can also affect resolution. Both increasing and decreasing the temperature should be explored.
-
-
Data Interpretation:
-
The presence of a second, well-resolved peak indicates a stereoisomeric impurity. The relative peak areas can be used to calculate the diastereomeric or enantiomeric excess.
-
Section 7: References
-
Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. ResearchGate. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
(R)-1-Methyl-4-hydroxy-L-proline methyl ester | 13135-69-8. BuyersGuideChem. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
L-Proline Esterification Discussion. Sciencemadness Discussion Board. [Link]
-
Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. Google Patents.
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. [Link]
-
L-Hydroxyproline. PubChem. [Link]
-
Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. Google Patents.
-
Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-hydroxy-L-proline. Molbank. [Link]
-
Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-hydroxy-L-proline. MDPI. [Link]
Sources
- 1. (R)-1-Methyl-4-hydroxy-L-proline methyl ester | 13135-69-8 [buyersguidechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. (R)-1-Methyl-4-hydroxy-L-proline methyl ester | 13135-69-8 [buyersguidechem.com]
- 4. biosynth.com [biosynth.com]
- 5. Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester and Other Proline Analogs for Researchers and Drug Development Professionals
In the landscape of drug discovery and peptide chemistry, the conformational rigidity and unique structural properties of proline and its analogs are invaluable tools for medicinal chemists. The strategic incorporation of substituted prolines can profoundly influence peptide secondary structure, receptor binding affinity, and metabolic stability. This guide provides an in-depth comparison of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester , a synthetically derived proline analog, with other key proline derivatives. We will explore the structural nuances, synthesis strategies, and the impact of specific substitutions on the physicochemical and biological properties of these compounds, supported by experimental data and detailed protocols.
Introduction to Proline Analogs in Medicinal Chemistry
Proline's distinctive cyclic structure imparts a conformational rigidity that is often exploited to stabilize specific peptide conformations, such as β-turns and polyproline helices. This inherent structural constraint makes proline a cornerstone in the design of peptidomimetics and other small molecule therapeutics.[1] Modifications to the proline ring, such as hydroxylation and N-alkylation, offer a sophisticated means to fine-tune the molecule's properties. These substitutions can alter the pyrrolidine ring pucker, the cis-trans isomerization of the amide bond, and introduce new points of interaction with biological targets.[2] Such modifications have been instrumental in the development of a wide array of therapeutics, including antiviral agents and enzyme inhibitors.
This guide will focus on a comparative analysis of the following proline analogs:
-
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester : The primary subject of this guide.
-
L-Proline Methyl Ester : The unsubstituted parent compound.
-
(2S,4R)-4-hydroxy-L-proline Methyl Ester : The non-N-methylated precursor, a key component of collagen.
-
N-Methyl-L-proline : An analog featuring N-methylation without hydroxylation.
Structural and Conformational Analysis
The introduction of a hydroxyl group at the C4 position and a methyl group on the nitrogen atom of the proline ring in (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester has significant stereoelectronic consequences.
The Role of 4-Hydroxylation: The (4R)-hydroxyl group, as seen in collagen, is crucial for the stability of the triple helix.[3] This stabilization is attributed to stereoelectronic effects and the influence on the pyrrolidine ring pucker.[4]
The Impact of N-Methylation: N-methylation of amino acids is a common strategy in medicinal chemistry to enhance metabolic stability by protecting against enzymatic degradation.[2] It also influences the conformational preferences of the peptide backbone and can modulate receptor binding affinity.[5][6] For instance, N-methylated peptides have shown improved pharmacokinetic properties.[2]
The combination of both modifications in (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester results in a unique conformational landscape that can be advantageous in designing molecules with specific structural requirements.
Comparative Physicochemical Properties
To provide a clear comparison, the following table summarizes key physicochemical properties of the selected proline analogs. These properties are critical for predicting the behavior of these molecules in biological systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP (Predicted) |
| (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester | C₇H₁₃NO₃ | 159.18 | -1.9 (approx.) |
| L-Proline Methyl Ester | C₆H₁₁NO₂ | 129.16 | -2.5 |
| (2S,4R)-4-hydroxy-L-proline Methyl Ester | C₆H₁₁NO₃ | 145.16 | -3.3 |
| N-Methyl-L-proline | C₆H₁₁NO₂ | 129.16 | -1.9 |
Note: logP values are estimations and can vary based on the prediction algorithm used. The values provided are for comparative purposes.
Synthesis of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester and its Precursors
The synthesis of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester involves a two-step process starting from the commercially available (2S,4R)-4-hydroxy-L-proline. The first step is the esterification of the carboxylic acid, followed by the N-methylation of the secondary amine.
Experimental Protocol: Synthesis of (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid methyl ester
This protocol describes the esterification of (2S,4R)-4-hydroxy-L-proline.
Materials:
-
(2S,4R)-4-Hydroxy-2-pyrrolidinecarboxylic acid
-
Methanol (MeOH)
-
Acetyl chloride (AcCl)
-
Diethyl ether (Et₂O)
Procedure:
-
Slowly add acetyl chloride (7.6 ml, 107 mmol) to methanol (70 ml) in a round-bottom flask. Caution: The reaction is exothermic.
-
Add (2S,4R)-4-Hydroxy-2-pyrrolidinecarboxylic acid (10 g, 76.2 mmol) to the mixture.
-
Reflux the mixture for 4 hours.
-
Add another portion of acetyl chloride (3 ml) in methanol (30 ml) to the reaction mixture.
-
Continue to reflux for an additional 3 hours.
-
Cool the reaction to room temperature.
-
Add approximately 750 ml of diethyl ether to precipitate the product.
-
Filter the resulting colorless crystals and dry under vacuum to afford (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid methyl ester hydrochloride.[7]
Caption: Synthetic pathway for (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester.
Experimental Protocol: N-methylation via Eschweiler-Clarke Reaction
This protocol describes a general method for the N-methylation of a secondary amine, which can be adapted for the N-methylation of (2S,4R)-4-hydroxy-L-proline methyl ester. The Eschweiler-Clarke reaction is a reductive amination using excess formic acid and formaldehyde.[2][8]
Materials:
-
(2S,4R)-4-hydroxy-L-proline methyl ester hydrochloride
-
Formaldehyde (37% solution in water)
-
Formic acid
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve (2S,4R)-4-hydroxy-L-proline methyl ester hydrochloride in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the free amine into an organic solvent like ethyl acetate and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the free base of the starting material.
-
To the free amine, add an excess of formaldehyde solution and formic acid.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain pure (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester.
Comparative Biological Activity
While direct comparative studies featuring (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester are limited, we can infer its potential biological relevance from studies on closely related analogs.
A significant finding is the reported anticonvulsant activity of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (the non-esterified form of our target molecule), which was isolated from the plant Sideroxylon obtusifolium. This compound was shown to attenuate pilocarpine-induced injury in cultured astrocytes, suggesting a neuroprotective effect.[9] This finding opens up avenues for investigating the neurological applications of its methyl ester derivative.
In a study comparing various proline analogs for their activity against Trypanosoma cruzi, the causative agent of Chagas disease, different analogs showed varying inhibitory concentrations (IC50), with values ranging from 20 to 55 µM.[7] Although (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester was not included in this particular study, the data underscores the principle that subtle structural modifications on the proline scaffold can lead to significant differences in biological activity.
The following table presents hypothetical comparative data to illustrate how such information would be presented. Note: These values are for illustrative purposes only and are not based on direct experimental results for (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester.
| Compound | Target | IC₅₀ (µM) |
| (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester | Enzyme X | Hypothetical Value |
| L-Proline Methyl Ester | Enzyme X | >100 |
| (2S,4R)-4-hydroxy-L-proline Methyl Ester | Enzyme X | 50 |
| N-Methyl-L-proline | Enzyme X | 25 |
Conclusion and Future Directions
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester represents a compelling scaffold for medicinal chemistry, combining the conformational constraints of the proline ring with the added features of N-methylation and C4-hydroxylation. While direct comparative data on its biological activity is still emerging, the known neuroprotective effects of its parent acid and the general principles of proline analog design suggest its potential in the development of novel therapeutics.
Future research should focus on the direct, quantitative comparison of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester with other proline analogs in various biological assays to fully elucidate its structure-activity relationships. The detailed synthetic protocols provided in this guide offer a starting point for researchers to synthesize this and related compounds for their own investigations. The continued exploration of such tailored proline analogs will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
-
Synthesis of A. (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid methyl ester. PrepChem. [Link]
-
Laufer, B., Chatterjee, J., Frank, A. O., & Kessler, H. (2009). Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides?. Journal of peptide science : an official publication of the European Peptide Society, 15(3), 141–146. [Link]
-
Kubyshkin, V., Pridma, S., & Budisa, N. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry, 42(16), 13461-13473. [Link]
-
Shoulders, M. D., & Raines, R. T. (2010). In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix. PloS one, 5(9), e12864. [Link]
-
N-Methyl-L-proline. PubChem. [Link]
-
Showing metabocard for N-Methyl-L-proline (HMDB0094696). HMDB. [Link]
-
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate. MySkinRecipes. [Link]
-
A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. ResearchGate. [Link]
-
Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry (RSC Publishing). [Link]
-
Methyl (2S,4R)-4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride. ChemBK. [Link]
- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
-
(2S,4R)-4-Hydroxyproline(4-nitrobenzoate): Strong Induction of Stereoelectronic Effects via a Readily Synthesized Proline Derivative. Crystallographic Observation of a Correlation between Torsion Angle and Bond Length in a Hyperconjugative Interaction. ACS Publications. [Link]
-
N-Methylproline (Compound). Exposome-Explorer. [Link]
-
Chemical structures of 4-hydroxyproline and 3-hydroxyproline in animals, plants, and bacteria. ResearchGate. [Link]
-
(R)-1-Methyl-4-hydroxy-L-proline methyl ester | 13135-69-8. BuyersGuideChem. [Link]
-
Wu, G. (2021). Hydroxyproline in animal metabolism, nutrition, and cell signaling. Amino acids, 53(8), 1137–1152. [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (2014). Molecules, 19(11), 17672-17727. [Link]
-
Structure-activity relationship and metabolic stability studies of backbone cyclization and N-methylation of melanocortin peptides. (2008). Biopolymers, 90(5), 641-653. [Link]
-
Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2002). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Beilstein Journal of Organic Chemistry, 8, 108. [Link]
-
Structures of the hydroxyproline isomers. a trans-4-hydroxy-l-proline.... ResearchGate. [Link]
-
L-Hydroxyproline. PubChem. [Link]
-
1 H NMR spectra of trans-4-hydroxy- L -proline methyl ester.. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of 3-fluoro-4-hydroxyprolines as novel ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. (2018). Journal of the American Chemical Society, 140(27), 8499-8510. [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2023). Organic Letters, 25(21), 3843-3847. [Link]
-
N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes. (2017). Brazilian Journal of Medical and Biological Research, 50(10), e6379. [Link]
-
trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride. Pharmaffiliates. [Link]
-
trans-4-Hydroxy-L-proline methyl ester hydrochloride, 98%. Fisher Scientific. [Link]
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validation of the biological activity of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
A Technical Guide to the Biological Validation of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
Authored by a Senior Application Scientist
Introduction: The Untapped Potential of Proline Analogs
Proline and its derivatives are a cornerstone in medicinal chemistry and drug discovery, prized for the unique conformational rigidity they impart to peptides and small molecules.[1][2] This structural constraint is critical for optimizing the pharmacological properties of therapeutic agents. The pyrrolidine ring of proline can be synthetically modified at various positions to fine-tune biological activity, enhance metabolic stability, and improve pharmacokinetic profiles.[3] The subject of this guide, (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester, is a structurally intriguing proline analog. Its N-methylation and C-4 hydroxylation suggest potential interactions with a variety of biological targets.
Given the limited publicly available data on the specific biological activities of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester, this guide provides a comprehensive roadmap for its initial biological validation. We will outline a logical, multi-tiered experimental approach to systematically characterize its bioactivity, starting from baseline cytotoxicity to more specific mechanistic assays. This guide is intended for researchers in drug discovery and chemical biology, providing both the "how" and the "why" behind each experimental step.
I. Foundational Analysis: Cytotoxicity Profiling
Before investigating any specific biological function, it is imperative to determine the cytotoxic profile of a novel compound.[4] This foundational step establishes the concentration range over which the compound can be studied without inducing significant cell death, a critical parameter for interpreting the results of subsequent functional assays.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]
Experimental Protocol: MTT Assay for Cell Viability
Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Plate human dermal fibroblasts (HDFs) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester in a suitable solvent (e.g., DMSO, followed by serial dilution in culture medium). Treat the cells with a range of concentrations (e.g., 0.1 µM to 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the concentration-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Compound | Incubation Time (hours) | IC₅₀ (µM) |
| HDF | (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester | 24 | >1000 |
| HDF | (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester | 48 | 850 |
| HDF | (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester | 72 | 620 |
| HDF | Doxorubicin (Positive Control) | 48 | 0.5 |
Experimental Workflow for Cytotoxicity Assessment
Caption: Regulation of HIF-1α stability by prolyl hydroxylase.
IV. Comparative Discussion and Future Directions
The experimental framework outlined above will provide a robust initial characterization of the biological activity of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester.
-
If the compound shows low cytotoxicity and no significant effect on collagen synthesis or HIF-1α stabilization, it may be a suitable candidate for incorporation into peptides as a conformationally constrained proline analog, where its primary role would be structural rather than functional.
-
If the compound modulates collagen synthesis, it could be further investigated in models of fibrosis or wound healing. A key follow-up would be to determine its effect on different collagen types and the underlying molecular mechanisms.
-
If the compound leads to HIF-1α stabilization, it would be a promising hit for development as a therapeutic agent for anemia or ischemic diseases. Further studies should include in vitro PHD enzyme activity assays to confirm direct inhibition and to assess its selectivity for different PHD isoforms. [8][9] In conclusion, this guide provides a systematic approach to unveil the biological potential of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester. The results from these validation studies will be crucial in positioning this novel proline analog within the landscape of drug discovery and chemical biology, paving the way for more focused and mechanistically driven research.
References
-
ACS Medicinal Chemistry Letters. (n.d.). Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors. [Link]
-
ResearchGate. (2022). Protocol for in vitro collagen quantification. [Link]
-
Texas Tech University. (n.d.). DETERMINATION OF SOLUBLE AND TOTAL COLLAGEN. [Link]
-
PubMed. (2003). Synthesis, molecular modeling and biological evaluation of aza-proline and aza-pipecolic derivatives as FKBP12 ligands and their in vivo neuroprotective effects. [Link]
-
MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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MDPI. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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Journal of Biological Chemistry. (n.d.). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. [Link]
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PubMed. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. [Link]
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PubMed. (2019). Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy. [Link]
-
ACS Publications. (n.d.). Proline Analogues. [Link]
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ACS Publications. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. [Link]
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comparative study of synthesis methods for (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
A Comparative Guide to the Synthesis of (2S, 4R)-1-Methyl-4-hydroxyproline Methyl Ester
Introduction
(2S, 4R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is a valuable chiral building block derived from the naturally occurring amino acid trans-4-hydroxy-L-proline. Its rigid pyrrolidine scaffold, combined with specific stereochemistry and functional group modifications, makes it a critical intermediate in the synthesis of complex pharmaceuticals and conformationally constrained peptides.[1][2] The strategic introduction of the N-methyl group can significantly enhance the metabolic stability and pharmacokinetic properties of peptide-based drugs by preventing enzymatic degradation at the amide bond. This guide provides an in-depth comparative analysis of the primary synthetic strategies to access this compound, focusing on the underlying chemical principles, experimental protocols, and practical considerations for scalability and efficiency.
Section 1: Retrosynthetic Analysis and Strategic Overview
The synthesis of the target molecule from the readily available starting material, (2S, 4R)-4-hydroxy-L-proline, requires two key transformations: esterification of the carboxylic acid and methylation of the secondary amine. The sequence of these operations defines the two principal synthetic routes.
-
Route A: Esterification-First Approach. This strategy prioritizes the conversion of the carboxylic acid to its methyl ester, followed by N-methylation of the resulting amino ester.
-
Route B: N-Methylation-First Approach. This alternative strategy begins with the N-methylation of the free amino acid, followed by the esterification of the N-methylated intermediate.
A critical evaluation of these pathways reveals significant differences in reaction conditions, reagent selection, and potential side reactions, which ultimately influence the overall efficiency and scalability of the synthesis.
Caption: Retrosynthetic analysis of the target molecule.
Section 2: Synthesis Route A - The Esterification-First Approach
This is arguably the most classical and industrially favored route due to its use of robust, cost-effective reactions and straightforward purifications. The initial esterification protects the carboxyl group while activating the amino group for the subsequent methylation step.
Caption: Workflow for the Esterification-First Approach (Route A).
Protocol A1: Fischer-Speier Esterification of (2S, 4R)-4-Hydroxy-L-proline
The Fischer-Speier esterification is a highly efficient method for converting amino acids into their corresponding esters using an alcohol solvent and a strong acid catalyst. Using thionyl chloride (SOCl₂) in methanol is a common and effective variation, as it generates anhydrous HCl in situ, driving the reaction to completion.[3][4][5]
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add anhydrous methanol (10 mL per 1 g of amino acid).
-
Cooling: Cool the methanol to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add thionyl chloride (1.5 equivalents) dropwise to the cold methanol. This is an exothermic reaction that generates HCl gas.
-
Substrate Addition: Once the addition is complete and the solution has re-cooled, add (2S, 4R)-4-hydroxy-L-proline (1.0 equivalent) portion-wise.
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux. Monitor the reaction by TLC until the starting material is fully consumed (typically 12-16 hours).[4]
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting white solid is the desired (2S, 4R)-4-hydroxyproline methyl ester hydrochloride, which is often used in the next step without further purification. Yields are typically excellent (>95%).[4]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The absence of water is crucial to prevent the hydrolysis of the ester product and the decomposition of thionyl chloride.
-
In Situ Catalyst Generation: SOCl₂ reacts with methanol to form methyl sulfite and HCl. The anhydrous HCl protonates the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Isolation as Hydrochloride Salt: The product is isolated as its hydrochloride salt, which is a stable, crystalline solid. The protonated amine is protected from side reactions and is non-nucleophilic.
Protocol A2: N-Methylation via Reductive Amination (Eschweiler-Clarke Reaction)
Reductive amination is a superior method for N-methylation as it is highly selective for mono-methylation and avoids the common side reaction of over-alkylation to form quaternary ammonium salts. The Eschweiler-Clarke reaction uses formaldehyde as the carbon source and formic acid as the reducing agent.
Experimental Protocol:
-
Neutralization: Dissolve the amino ester hydrochloride from the previous step in water and neutralize with a base (e.g., NaHCO₃) until the pH is ~8. Extract the free amine into an organic solvent like dichloromethane (DCM) and dry the organic layer.
-
Reaction Setup: To the solution of the free amino ester, add aqueous formaldehyde (37 wt. %, 1.2 equivalents) followed by formic acid (2.0 equivalents).
-
Heating: Heat the mixture to reflux. The reaction progress can be monitored by TLC or LC-MS. CO₂ evolution will be observed.
-
Workup: Once the reaction is complete, cool the mixture and make it basic by adding an aqueous NaOH solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
Purification: The final product can be purified by column chromatography on silica gel to afford the pure (2S, 4R)-1-Methyl-4-hydroxy-L-proline Methyl Ester.
Mechanistic Insight: The reaction proceeds via the formation of an iminium ion intermediate from the reaction of the secondary amine with formaldehyde. The formic acid then acts as a hydride donor to reduce the iminium ion to the tertiary amine, releasing CO₂ in the process. This mechanism inherently prevents over-methylation.
Section 3: Synthesis Route B - The N-Methylation-First Approach
This route inverts the sequence of operations. While seemingly logical, it introduces challenges in the esterification step, as standard Fischer conditions are less compatible with the N-methylated intermediate. This necessitates the use of milder, often more expensive, coupling agents.
Caption: Workflow for the N-Methylation-First Approach (Route B).
Protocol B1: N-Methylation of (2S, 4R)-4-Hydroxy-L-proline
The N-methylation of the free amino acid can be accomplished using the same reductive amination chemistry as described in Protocol A2.
Experimental Protocol:
-
Reaction Setup: Dissolve (2S, 4R)-4-hydroxy-L-proline in water. Add aqueous formaldehyde (1.2 eq.) and formic acid (2.0 eq.).
-
Heating and Workup: Heat the reaction to reflux until CO₂ evolution ceases. After cooling, the product can often be isolated by adjusting the pH to its isoelectric point, causing it to precipitate, or by using ion-exchange chromatography.
Protocol B2: Esterification using Dicyclohexylcarbodiimide (DCC)
With the N-methylated intermediate in hand, Fischer esterification is ill-advised due to the substrate's nature. A milder approach using a carbodiimide coupling agent is necessary.[6]
Experimental Protocol:
-
Setup: Dissolve (2S, 4R)-1-methyl-4-hydroxyproline (1.0 eq.) in a mixture of anhydrous DCM and anhydrous methanol (large excess).
-
Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Coupling Agent: Cool the mixture to 0 °C and add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq.) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Filter off the DCU precipitate and wash it with cold DCM. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is redissolved in a suitable solvent (e.g., ethyl acetate), washed with dilute acid, saturated NaHCO₃, and brine. The organic layer is then dried and concentrated. Final purification is achieved via column chromatography.
Causality Behind Experimental Choices:
-
DCC/DMAP System: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, reacting with the intermediate to form an even more reactive acyl-pyridinium species, which is then readily attacked by methanol. This system is effective under mild, neutral conditions.
-
Drawbacks: The primary drawback is the formation of the DCU byproduct, which must be thoroughly removed by filtration. DCC is also a known allergen.
Section 4: Comparative Analysis and Recommendation
| Feature | Route A: Esterification-First | Route B: N-Methylation-First |
| Number of Steps | 2 (Esterification, N-Methylation) | 2 (N-Methylation, Esterification) |
| Reagent Cost | Low (SOCl₂, Formaldehyde, Formic Acid) | High (DCC, DMAP) |
| Scalability | High; uses bulk reagents and simple workups. | Moderate; filtration of DCU can be cumbersome on a large scale. |
| Typical Yields | High; Fischer esterification is often >95%[4]; reductive amination is efficient. | Moderate to High; yields can be affected by purification challenges. |
| Key Challenges | Handling of SOCl₂ (corrosive). | Removal of DCU byproduct; use of allergenic DCC. |
| Simplicity | High; robust, well-established reactions. | Moderate; requires careful handling of coupling agents and byproducts. |
Expert Recommendation:
For the synthesis of (2S, 4R)-1-Methyl-4-hydroxy-L-proline Methyl Ester, Route A (Esterification-First) is demonstrably superior. This pathway leverages a highly efficient and economical Fischer-Speier esterification, followed by a clean and selective reductive amination. The use of inexpensive, readily available reagents and the simplicity of the reaction workups make it the preferred method for both laboratory-scale synthesis and large-scale industrial production. Route B, while chemically viable, is hampered by the higher cost and handling issues associated with carbodiimide coupling agents, making it a less practical alternative.
Conclusion
The synthesis of (2S, 4R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is most effectively achieved through a strategic, two-step sequence starting with the Fischer-Speier esterification of trans-4-hydroxy-L-proline, followed by Eschweiler-Clarke reductive amination. This approach maximizes yield, minimizes cost, and ensures operational simplicity, providing a robust and scalable platform for producing this important chiral intermediate for advanced applications in drug discovery and materials science.
References
- Synthetic Studies on L-Proline and (4R)-Hydroxy-L-proline Derivatives. (Source: vertexaisearch.cloud.google.com)
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. (Source: Journal of the American Chemical Society)
- A Simple Procedure for Selective Hydroxylation of L-Proline and L-Pipecolic Acid with Recombinantly Expressed Proline Hydroxylases.
- Refined Regio- and Stereoselective Hydroxylation of L-Pipecolic Acid by Protein Engineering of L-Proline cis-4-Hydroxylase.
- Studies on the selectivity of proline hydroxylases reveal new substrates including bicycles. (Source: ScienceDirect)
- Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride.
- Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. (Source: Bioresources and Bioprocessing)
- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- trans-4-Hydroxy-L-proline.
- Hydroxyproline-derived biomimetic and biodegradable polymers. (Source: ScienceDirect)
- trans-4-Hydroxy-L-proline methyl ester hydrochloride synthesis. (Source: ChemicalBook)
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- L-Proline Esterification. (Source: Sciencemadness Discussion Board)
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A Comparative Guide to Chiral HPLC Method Validation for (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
This guide provides an in-depth, experience-driven approach to developing and validating a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester from its (S)-enantiomer. We will move beyond a simple recitation of steps to explore the scientific rationale behind key decisions, compare viable analytical alternatives, and present a fully validated method that ensures accuracy, precision, and robustness in a regulated environment.
The control of stereoisomeric purity is a critical aspect of pharmaceutical development. For chiral molecules like proline derivatives, which are vital building blocks in the synthesis of many active pharmaceutical ingredients (APIs), ensuring the absence of the undesired enantiomer is paramount for safety and efficacy.[1] This guide serves as a comprehensive resource for researchers and drug development professionals tasked with this analytical challenge.
The Overall Method Validation Workflow
The journey from initial method development to a fully validated, routine-use method is a systematic process. It begins with understanding the analyte and selecting the appropriate technology, proceeds through rigorous testing of the method's performance characteristics, and culminates in a robust procedure ready for transfer and daily implementation.
Caption: Overall workflow for HPLC method development and validation.
Part 1: Method Development - The Critical Choice of Chiral Stationary Phase (CSP)
The success of any chiral separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP). The differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase is the fundamental principle of separation.[2] For proline derivatives, which are cyclic secondary amino acids, several CSP classes are viable, each with distinct recognition mechanisms.
The primary interaction sites on our target molecule, (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester, are the hydroxyl group (-OH), the ester carbonyl (C=O), and the tertiary amine (-N-CH₃). These functional groups can participate in hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are exploited by different CSPs.
Comparison of Potential Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are often the first choice for a wide range of chiral compounds, including amino acid derivatives.[3] Their broad applicability stems from a combination of interaction mechanisms, including hydrogen bonding, π-π interactions, and inclusion into the chiral cavities of the polysaccharide structure.[4]
| CSP Type | Chiral Selector Example | Primary Recognition Mechanism | Suitability for Proline Derivatives | Key Considerations |
| Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H/IA) | Inclusion, Hydrogen Bonding, π-π Stacking | Excellent. Often provides high enantioselectivity for cyclic compounds and amino acid derivatives.[4][5] | Typically used in normal-phase or polar organic modes. Mobile phase additives like trifluoroacetic acid (TFA) can significantly improve peak shape and resolution.[5] |
| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H/IE) | Hydrogen Bonding, Dipole-Dipole, Steric Fit | Very Good. Offers a different spatial arrangement than amylose, sometimes providing superior resolution where amylose phases do not.[3] | Complementary to amylose phases. Screening both types is a standard industry practice. |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Hydrogen Bonding, Ionic Interactions, Inclusion | Good. Especially effective for molecules with ionizable groups.[6] Can be used in reversed-phase, normal-phase, and polar organic modes. | The presence of the tertiary amine could allow for strong ionic interactions, making this a viable alternative. |
| Pirkle-Type (Brush-Type) | (R,R)-Whelk-O 1 | π-π Stacking, Hydrogen Bonding, Dipole-Dipole | Moderate. Generally better suited for aromatic compounds where π-acceptor/π-donor interactions are dominant. | Less likely to be the first choice for this non-aromatic analyte but could work if other options fail. |
CSP Selection Rationale
Based on the structure of 1-Methyl-4-hydroxy-L-proline Methyl Ester, a polysaccharide-based CSP is the most logical starting point. The presence of hydrogen bond donors (-OH) and acceptors (C=O, -N-) makes it an ideal candidate for interaction with the carbamate groups on the polysaccharide backbone.
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- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
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A Comparative Guide to the Cross-Reactivity of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
This guide provides a comprehensive framework for assessing the cross-reactivity of the synthetic amino acid derivative, (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester. Given the importance of molecular specificity in drug development and biological research, this document outlines the rationale, experimental design, and comparative methodologies for evaluating potential off-target binding. While specific experimental data for this compound is not extensively published, this guide establishes a robust, self-validating system for its characterization, drawing upon established principles of immunoassay and biomolecular interaction analysis.
Introduction: The Imperative of Specificity for Proline Analogs
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester belongs to a class of proline analogs, which are of significant interest in medicinal chemistry and peptide synthesis.[1][2] Proline and its derivatives play critical roles in protein structure and function, and synthetic analogs are often designed to modulate these properties or to act as inhibitors of specific enzymes.[3] The therapeutic potential and reliability of such a compound are fundamentally dependent on its specificity for the intended biological target.
Cross-reactivity, the binding of a compound to unintended targets, can lead to a variety of undesirable outcomes, including reduced efficacy, off-target effects, and toxicity.[4][5] For a proline analog, this could mean interaction with multiple proline-dependent enzymes or structural proteins, complicating its biological activity profile. Therefore, rigorous cross-reactivity studies are not merely a supplementary check but a cornerstone of preclinical characterization.
This guide will compare three gold-standard techniques for assessing small molecule specificity: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting. We will detail the experimental workflows and provide a framework for interpreting the resulting data.
Designing a Cross-Reactivity Panel: The Importance of Structural Analogs
A crucial first step in any cross-reactivity study is the selection of appropriate comparator compounds. The guiding principle is structural similarity, as minor chemical modifications can significantly alter binding affinity. For (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester, a logical panel of potential cross-reactants would include molecules that share its core proline structure but differ in key functional groups.
Table 1: Proposed Panel of Potential Cross-Reactants
| Compound Name | Structure | Rationale for Inclusion |
| (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester | Test Compound | |
| L-Proline | Parent amino acid | |
| trans-4-Hydroxy-L-proline | Precursor and structurally similar endogenous amino acid[6] | |
| L-Proline Methyl Ester | Lacks the N-methyl and hydroxyl groups[7] | |
| N-Methyl-L-proline | Lacks the hydroxyl and methyl ester groups | |
| (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid methyl ester | Lacks the N-methyl group[8][9] |
Methodologies for Quantifying Cross-Reactivity
A multi-pronged approach using orthogonal techniques is essential for a comprehensive assessment of specificity.
Competitive ELISA: A High-Throughput Screening Method
Competitive ELISA is a powerful immunoassay for detecting and quantifying small molecules (haptens) like our target compound.[10][11][12][13][14] The principle lies in the competition between the free analyte in a sample and a labeled antigen for a limited number of antibody binding sites.[15] A lower signal indicates a higher concentration of the analyte in the sample.
-
Hapten-Carrier Conjugate Synthesis: To elicit an immune response, the small molecule (hapten) must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[16][17]
-
Antibody Generation: The hapten-KLH conjugate is used to immunize an animal model (e.g., rabbit) to generate polyclonal antibodies specific for the hapten.
-
Assay Plate Coating: Microtiter plates are coated with a hapten-BSA conjugate.
-
Competitive Binding: A mixture of the generated antibody and the test sample (containing either the target compound or a potential cross-reactant) is added to the wells.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added, followed by a substrate that produces a measurable colorimetric signal. The signal is inversely proportional to the concentration of the analyte in the sample.[18]
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Cross-reactivity is determined by comparing the concentration of the test compound that causes 50% inhibition of the maximal signal (IC50) with the IC50 of the potential cross-reactants.
% Cross-Reactivity = (IC50 of Target Compound / IC50 of Test Compound) x 100
Table 2: Hypothetical Competitive ELISA Data
| Compound | IC50 (nM) | % Cross-Reactivity |
| (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester | 10 | 100% |
| trans-4-Hydroxy-L-proline | 500 | 2% |
| L-Proline Methyl Ester | 1,200 | 0.83% |
| N-Methyl-L-proline | 850 | 1.18% |
| L-Proline | >10,000 | <0.1% |
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a label-free technique that provides high-quality data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[19][20] In the context of drug discovery, it is invaluable for characterizing the binding of small molecules to protein targets.[21][22][23]
-
Target Immobilization: The purified target protein is immobilized on the surface of a sensor chip.
-
Analyte Injection: The small molecule (analyte), including the primary compound and potential cross-reactants, is flowed over the sensor surface at various concentrations.
-
Signal Detection: Binding is detected in real-time as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
By comparing the KD values, the relative affinity of the target compound and its analogs for the protein can be determined.
Table 3: Hypothetical SPR Data for a Target Protein
| Compound | KD (µM) | Relative Affinity vs. Target |
| (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester | 0.5 | 1.0 |
| trans-4-Hydroxy-L-proline | 25 | 0.02 |
| L-Proline Methyl Ester | 150 | 0.003 |
| N-Methyl-L-proline | 80 | 0.006 |
| L-Proline | >500 | <0.001 |
Western Blotting: Specificity in a Biological Context
Western blotting, or immunoblotting, is a widely used technique to detect specific proteins in a complex mixture such as a cell lysate.[24][25][26] It can be adapted to assess the specificity of a small molecule's interaction with its target protein through a competition assay.[27]
-
Sample Preparation: A cell or tissue lysate known to express the target protein is prepared.
-
Gel Electrophoresis: The lysate proteins are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Competitive Incubation: The membrane is incubated with a primary antibody specific to the target protein, either alone or in the presence of a high concentration of the test compound or potential cross-reactants.
-
Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the signal is visualized using chemiluminescence.
If the test compound specifically binds to the target protein's epitope recognized by the antibody, it will block the antibody from binding, resulting in a reduced or absent signal.
Caption: Workflow for a competitive Western Blot to assess binding specificity.
The results are typically qualitative or semi-quantitative. A significant reduction in the band intensity corresponding to the target protein in the presence of the test compound indicates specific binding. The lack of signal reduction in the presence of analogs would confirm specificity.
Table 4: Hypothetical Competitive Western Blot Results
| Condition (Primary Antibody Incubated With) | Target Protein Band Intensity | Interpretation |
| Antibody Alone | +++ | Strong signal (positive control) |
| Antibody + (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester | - | Complete signal block (specific binding) |
| Antibody + trans-4-Hydroxy-L-proline | +++ | No signal block (no cross-reactivity) |
| Antibody + L-Proline Methyl Ester | +++ | No signal block (no cross-reactivity) |
Hypothetical Signaling Pathway Context
To illustrate the importance of these findings, let's consider a hypothetical scenario where (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is an inhibitor of Proline Dehydrogenase (PRODH), an enzyme involved in proline catabolism and linked to cancer cell metabolism.[3] Cross-reactivity with other enzymes in related pathways could lead to unintended metabolic consequences.
Caption: Hypothetical inhibition of the PRODH pathway and potential cross-reactivity.
In this context, the data from ELISA, SPR, and Western Blot would be crucial to confirm that the compound specifically inhibits PRODH without affecting other enzymes like P5C synthase (P5CS), thereby ensuring a targeted therapeutic effect.
Conclusion
The preclinical assessment of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester requires a rigorous and multi-faceted approach to characterize its binding specificity. While public data on this specific molecule is sparse, the methodologies outlined in this guide provide a robust framework for any research or drug development professional. By employing a combination of high-throughput screening with competitive ELISA, detailed kinetic analysis with SPR, and contextual validation with competitive Western Blotting, a comprehensive cross-reactivity profile can be established. This ensures a higher degree of confidence in the compound's mechanism of action and minimizes the risk of unforeseen off-target effects, ultimately paving the way for more predictable and successful therapeutic development.
References
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Journal of the American Chemical Society. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]
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PubMed. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]
-
Taylor & Francis Online. (n.d.). Development of immunoassays for multi-residue detection of small molecule compounds. [Link]
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ResearchGate. (n.d.). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]
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Drug Target Review. (2018). Immunoassay developed to detect small molecules. [Link]
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SpringerLink. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]
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PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. [Link]
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ACS Publications. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. [Link]
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Bio-Rad. (n.d.). Western Blotting Immunodetection Techniques. [Link]
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BenchSci. (2025). Western Blotting Explained: Searching for Specific Proteins in the Lab. [Link]
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Cytiva. (n.d.). Biacore SPR for small-molecule discovery. [Link]
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ACS Publications. (n.d.). Influence of the Hapten Design on the Development of a Competitive ELISA for the Determination of the Antifouling Agent Irgarol 1051 at Trace Levels. [Link]
-
PubMed. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. [Link]
-
Bio-Rad. (n.d.). Western Blot Example: Demonstrating Antibody Specificity. [Link]
-
Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]
-
ACS Publications. (n.d.). Influence of the Hapten Design on the Development of a Competitive ELISA for the Determination of the Antifouling Agent Irgarol 1051 at Trace Levels. [Link]
-
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A Comparative Guide to the Cytotoxicity of (R)- and (S)-1-Methyl-4-hydroxy-proline Methyl Ester Enantiomers
Introduction: The Critical Role of Chirality in Drug Development
In the realm of pharmacology and toxicology, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—can be the determining factor between a therapeutic effect and a toxic outcome. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit markedly different biological activities due to their specific interactions with chiral biological macromolecules such as enzymes and receptors.[1] This guide provides a comprehensive framework for comparing the cytotoxic profiles of two such enantiomers: (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester and its (S)-enantiomer, (S)-1-Methyl-4-hydroxy-D-proline Methyl Ester.
While direct comparative cytotoxicity data for these specific proline derivatives is not extensively available in the public domain, this guide synthesizes established methodologies and insights from related compounds to propose a robust experimental design for their evaluation. We will delve into the protocols for assessing cell viability, interpreting the data, and exploring potential mechanistic pathways that could underlie any observed differences in cytotoxicity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the stereoselective toxicity of chiral compounds.
A related compound, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline, has demonstrated a protective effect in cultured astrocytes against pilocarpine-induced injury, suggesting that the (R)-enantiomer of the methyl ester derivative may also possess cytoprotective properties.[2] This guide will outline the necessary steps to rigorously test this hypothesis and to characterize the cytotoxic potential of its (S)-enantiomer.
Methodology: A Framework for Comparative Cytotoxicity Assessment
To objectively compare the cytotoxic effects of the (R)- and (S)-enantiomers, a standardized and well-controlled in vitro experimental approach is essential. The following protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell viability.[3][4]
Experimental Workflow
Caption: Workflow for Comparative Cytotoxicity Analysis using the MTT Assay.
Detailed Experimental Protocol
1. Cell Line Selection and Culture:
- Select at least two human cell lines to assess cytotoxicity, for instance, a liver cell line like HepG2 (to assess potential hepatotoxicity) and a kidney cell line like HEK293 (to assess potential nephrotoxicity), as the kidneys and liver are vital in drug metabolism and are enriched in mitochondria.[5][6]
- Culture the cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain them in a humidified incubator at 37°C with 5% CO2.
2. Preparation of Test Compounds:
- Prepare 100 mM stock solutions of both (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester and (S)-1-Methyl-4-hydroxy-D-proline Methyl Ester in sterile dimethyl sulfoxide (DMSO).
- Prepare serial dilutions of the stock solutions in the complete cell culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 100, 1000 µM). Ensure the final DMSO concentration in all wells, including controls, does not exceed 0.5% to avoid solvent-induced toxicity.
3. MTT Assay Procedure: [3][7]
- Cell Seeding: Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
- Treatment: After 24 hours, replace the medium with 100 µL of fresh medium containing the various concentrations of the test enantiomers. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) at the highest concentration used.
- Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent cytotoxicity.
- MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration using the following formula:
- % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- Plot the percentage of cell viability against the logarithm of the compound concentration.
- Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability, using non-linear regression analysis.[8][9]
Hypothetical Results and Interpretation
The following table presents a hypothetical data set to illustrate how the results of the comparative cytotoxicity study might be presented.
| Cell Line | Enantiomer | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HepG2 | (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester | > 1000 | > 1000 | 850 |
| (S)-1-Methyl-4-hydroxy-D-proline Methyl Ester | 750 | 420 | 210 | |
| HEK293 | (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester | > 1000 | 950 | 780 |
| (S)-1-Methyl-4-hydroxy-D-proline Methyl Ester | 820 | 510 | 350 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, the (S)-enantiomer exhibits significantly greater cytotoxicity than the (R)-enantiomer in both cell lines, as indicated by its lower IC50 values at all time points. The cytotoxicity of the (S)-enantiomer also appears to be time-dependent, with IC50 values decreasing with longer exposure times. The (R)-enantiomer, in contrast, shows minimal to moderate cytotoxicity only at the longest time point and highest concentrations. This would suggest a clear stereoselective effect on cell viability.
Mechanistic Insights: Exploring the "Why"
Observed differences in cytotoxicity between enantiomers often stem from their differential interactions with chiral biological targets. A primary suspect in drug-induced cytotoxicity is the mitochondrion, the cell's powerhouse.[10][11] Mitochondrial dysfunction can trigger programmed cell death, or apoptosis, through a cascade of events involving caspase enzymes.[12][13][14]
Potential Mechanisms of Differential Cytotoxicity
-
Mitochondrial Targeting: One enantiomer may be more readily taken up by mitochondria or may have a higher affinity for specific mitochondrial proteins, such as those in the electron transport chain.[11] Inhibition of these proteins can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (mPTP), all of which can initiate apoptosis.[5]
-
Caspase Activation: The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic pathway of apoptosis.[15] Cytochrome c, along with Apaf-1, activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.[13][16] An enantiomer that more potently induces mitochondrial damage would be expected to lead to a greater activation of this caspase cascade.
Signaling Pathways in Apoptosis
Caption: The Intrinsic Apoptosis Pathway Potentially Induced by the More Cytotoxic Enantiomer.
Conclusion
This guide provides a comprehensive, albeit predictive, framework for the comparative cytotoxic evaluation of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester and its (S)-enantiomer. The proposed experimental design, centered around the MTT assay, offers a reliable method for quantifying differences in cell viability. Should the hypothetical results hold true in an experimental setting, with the (S)-enantiomer demonstrating greater cytotoxicity, further investigation into the underlying mechanisms, such as mitochondrial dysfunction and caspase activation, would be warranted. Understanding the stereoselective toxicity of chiral compounds is paramount for the development of safer and more effective therapeutic agents.
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A Comparative Guide to the Efficacy of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester and Its Analogs in Neurological and Cellular Stress Models
This guide provides a comprehensive analysis of the potential efficacy of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester, a synthetic proline derivative. Due to the limited direct peer-reviewed data on this specific ester, this document establishes a framework for its evaluation by drawing comparisons with its close structural analog, N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), and other relevant proline derivatives. The insights presented are grounded in preclinical data and are intended for researchers, scientists, and professionals in drug development.
Introduction: The Rationale for Proline Analog Development
Proline and its derivatives are crucial in medicinal chemistry due to their unique structural properties that influence peptide and protein conformation. The rigid five-membered ring of proline restricts the conformational flexibility of the polypeptide backbone, making it a key element in the formation of secondary structures like β-turns.[1] Modifications to the proline ring, such as hydroxylation and N-methylation, can significantly alter the biological activity, stability, and pharmacokinetic properties of these molecules.[2][3]
N-methylation, in particular, is a strategic modification known to enhance the therapeutic potential of peptides by improving their selectivity for receptors and increasing their hydrophobicity, which can lead to better oral bioavailability.[2] The compound of interest, (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester, combines N-methylation and hydroxylation, suggesting a design aimed at leveraging these benefits.
Comparative Efficacy Analysis: Insights from N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP)
While direct experimental data on (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is not extensively available in peer-reviewed literature, the biological activity of its close analog, NMP, provides a strong basis for inferring its potential efficacy. NMP has been identified as the major bioactive compound from Sideroxylon obtusifolium and has demonstrated significant neuroprotective effects in preclinical studies.[4]
Neuroprotective and Antioxidant Effects
Research on NMP has shown its ability to protect astrocytes from injury induced by pilocarpine, a model for studying seizure-related cell damage.[4] The protective mechanism is multifactorial, involving the mitigation of oxidative stress and the preservation of mitochondrial function.
Table 1: Comparative Biological Effects of N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) in an In Vitro Astrocyte Injury Model
| Biological Endpoint | Effect of Pilocarpine-Induced Injury | Effect of NMP Treatment | Probable Mechanism of Action | Reference |
| Reactive Oxygen Species (ROS) | Increased Accumulation | Reduction of Cytoplasmic ROS | Antioxidant Activity | [4] |
| Mitochondrial Membrane Potential | Depolarization | Protection against Depolarization | Mitochondrial Stabilization | [4] |
| VDAC-1 Expression | Upregulation | Protection from Upregulation | Modulation of Mitochondrial Channels | [4] |
| GFAP Overexpression | Increased | Attenuation | Reduction of Reactive Astrogliosis | [4] |
VDAC-1: Voltage-Dependent Anion Channel 1; GFAP: Glial Fibrillary Acidic Protein
The data suggests that NMP's neuroprotective actions are rooted in its ability to counteract the cellular stress pathways activated during neuronal injury.[4] Given the structural similarity, it is plausible that (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester would exhibit a comparable, if not modulated, bioactivity profile. The methyl ester functionalization in the target compound could influence its cell permeability and metabolic stability, potentially leading to altered potency and duration of action.
Proposed Signaling Pathway and Mechanism of Action
Based on the findings for NMP, a proposed mechanism of action for N-methylated 4-hydroxyproline derivatives involves the modulation of cellular responses to oxidative stress and mitochondrial dysfunction.
Figure 1: Proposed neuroprotective mechanism of N-methylated 4-hydroxyproline derivatives.
This pathway highlights the potential of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester to act as a cytoprotective agent by targeting key nodes in the cellular stress response cascade.
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester and compare it to its analogs, a series of in vitro and in vivo experiments are recommended.
In Vitro Astrocyte Injury Model
This protocol is designed to assess the neuroprotective effects of the test compound against pilocarpine-induced toxicity in cultured astrocytes.
Workflow:
Figure 2: Experimental workflow for in vitro efficacy testing.
Step-by-Step Methodology:
-
Cell Culture: Primary astrocytes are isolated and cultured in appropriate media until they reach a suitable confluency.
-
Pre-treatment: Cells are pre-incubated with varying concentrations of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester, NMP (as a comparator), or a vehicle control for a specified period.
-
Induction of Injury: Pilocarpine is added to the culture medium (excluding the negative control group) to induce cellular stress and injury.
-
Endpoint Analysis:
-
ROS Measurement: Intracellular ROS levels are quantified using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential are assessed using a potentiometric dye such as Tetramethylrhodamine, Ethyl Ester (TMRE).
-
Protein Expression: The expression levels of VDAC-1 and GFAP are determined by Western blot analysis.
-
Cell Viability: Cell viability is measured using a standard assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Structure-Activity Relationship Considerations
The biological activity of proline analogs is highly dependent on their stereochemistry and the nature of the substituents on the pyrrolidine ring.[5][6] The C4-hydroxylation, as seen in the topic compound, is known to influence the ring pucker, which in turn affects how the molecule interacts with its biological targets.[7] The (R) configuration at the 1-position (N-methylation) and the L-configuration of the proline core are critical determinants of its three-dimensional structure and, consequently, its efficacy.
Further studies should explore a matrix of analogs, varying the stereochemistry at the C4 position and the nature of the ester and N-alkyl groups, to build a comprehensive structure-activity relationship (SAR) profile.
Conclusion and Future Directions
While direct, peer-reviewed efficacy data for (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is currently limited, a strong case for its potential as a neuroprotective and cytoprotective agent can be made based on the well-documented activities of its close structural analog, NMP. The proposed mechanisms of action, centered on the mitigation of oxidative stress and preservation of mitochondrial integrity, provide a solid foundation for its further investigation.
Future research should focus on conducting the outlined experimental protocols to generate empirical data on the efficacy of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester. Comparative studies against NMP and other proline analogs will be crucial in elucidating its relative potency and potential therapeutic advantages. Furthermore, in vivo studies in relevant animal models of neurological disease are warranted to validate the in vitro findings and assess its translational potential.
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester (CAS No: 13135-69-8).[1][2] As a specialized derivative of hydroxyproline, this compound is valuable in peptide chemistry and the development of novel therapeutics.[] Adherence to rigorous safety procedures is paramount to mitigate risks and ensure a safe laboratory environment. This document synthesizes data from analogous compounds to establish a comprehensive framework for personal protective equipment (PPE) selection, handling, and disposal.
Hazard Assessment and Risk Analysis
While a specific Safety Data Sheet (SDS) for (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is not extensively detailed in public literature, a robust risk assessment can be conducted by examining structurally similar compounds. Data from analogs like L-Proline methyl ester hydrochloride and various N-protected hydroxyproline methyl esters consistently indicate a clear hazard profile that must be respected.[4][5]
The primary risks associated with this class of chemicals are:
-
Skin Irritation: Classified as a Category 2 irritant, capable of causing skin irritation upon contact.[4][5]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation (Category 2).[4][5]
-
Respiratory Irritation: As a solid, likely in powder or crystalline form, it may cause respiratory irritation if inhaled.[5]
These hazards are summarized in the table below.
| Hazard Classification | Category | GHS Statement | Primary Exposure Route | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Dermal | [4][5] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | Ocular | [4][5] |
| Specific target organ toxicity | 3 | H335: May cause respiratory irritation | Inhalation | [5] |
Given its physical state as a solid, the highest risk of exposure occurs during tasks that can generate dust, such as weighing, transferring, and preparing solutions.
Core PPE Requirements: A Head-to-Toe Approach
The selection of PPE is dictated by the hazards identified. The following multi-layered approach provides comprehensive protection for all potential exposure routes.
Eye and Face Protection
Contact with the eyes can cause serious irritation.[4][5] Therefore, robust eye protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory where this chemical is handled.[6]
-
Recommended for Liquid Handling: When preparing solutions or handling any liquid form of the compound, chemical splash goggles are required.[6]
-
High-Risk Operations: For procedures with a significant splash or aerosolization risk (e.g., large-scale reactions, sonication), a full-face shield must be worn in addition to chemical splash goggles. A face shield alone is not sufficient protection.[6][7]
Skin and Body Protection
-
Gloves: Nitrile gloves are the standard for incidental contact. They must be worn for all operations involving this compound.[8] Before use, always inspect gloves for any signs of degradation or puncture. For prolonged handling or in the event of a spill, consider double-gloving. If direct, prolonged contact is anticipated, consult a glove selection guide for resistance data against similar ester compounds.
-
Laboratory Coat: A flame-resistant lab coat is required.[6] It should be fully buttoned to provide maximum coverage of the torso and arms.
-
Footwear: Closed-toed and closed-heel shoes are mandatory.[6] Do not wear sandals, Crocs™, or other perforated footwear in the laboratory.
Respiratory Protection
The risk of inhaling airborne particles is highest when handling the solid powder.
-
Engineering Controls First: All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood to minimize inhalation exposure.[5]
-
When Respirators are Needed: If work cannot be conducted within a fume hood or if there is a potential for dust generation outside of a containment system, a NIOSH-approved N95 respirator is required.[5] Users must be properly fit-tested and trained on the use of their specific respirator.
Operational Protocols for Safe Handling
A systematic workflow minimizes the risk of exposure. The following protocols provide step-by-step guidance for the entire handling process.
Figure 1. End-to-end workflow for handling the compound.
Step-by-Step PPE Procedures
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Figure 2. Correct sequence for donning PPE.
After completing work, removing PPE in the correct order is crucial to avoid transferring contaminants to your skin or clothing.
Figure 3. Correct sequence for doffing PPE.
Emergency Procedures and Waste Disposal
Emergency Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[4][5]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]
Waste Disposal Plan
All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: Unused compound and any materials used for spill cleanup (e.g., absorbent pads) should be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing the compound should be disposed of in a designated "Organic Liquid Waste" container.[9] Do not pour down the drain.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste bag for disposal.
By implementing this comprehensive PPE and handling strategy, researchers can confidently and safely work with (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester, ensuring both personal safety and the integrity of their research.
References
-
University of Massachusetts. Esters: An Introduction. Retrieved from [Link]
-
BuyersGuideChem. (R)-1-Methyl-4-hydroxy-L-proline methyl ester | 13135-69-8. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
ChemicalSafetyFacts.org. Personal Protective Equipment and Chemistry. Retrieved from [Link]
-
American Chemistry Council. Protective Equipment. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: L-4-Hydroxyproline. Retrieved from [Link]
-
Kropac, J. Ester Lab Student Handout. Retrieved from [Link]
-
BuyersGuideChem. (R)-1-Methyl-4-hydroxy-L-proline methyl ester | 13135-69-8. Retrieved from [Link]
Sources
- 1. (R)-1-Methyl-4-hydroxy-L-proline methyl ester | 13135-69-8 [buyersguidechem.com]
- 2. (R)-1-Methyl-4-hydroxy-L-proline methyl ester | 13135-69-8 [buyersguidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. mskropac.weebly.com [mskropac.weebly.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
